molecular formula C24H40O3 B12417013 Isoallolithocholic acid-d2

Isoallolithocholic acid-d2

カタログ番号: B12417013
分子量: 378.6 g/mol
InChIキー: SMEROWZSTRWXGI-KYDVCKLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoallolithocholic acid-d2 is a useful research compound. Its molecular formula is C24H40O3 and its molecular weight is 378.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C24H40O3

分子量

378.6 g/mol

IUPAC名

(4R)-2,2-dideuterio-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1/i9D2

InChIキー

SMEROWZSTRWXGI-KYDVCKLOSA-N

異性体SMILES

[2H]C([2H])(C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O

正規SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Isoallolithocholic Acid-d2 and its Immunomodulatory Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isoallolithocholic acid-d2 (d2-isoalloLCA), a deuterated isotopologue of the secondary bile acid, Isoallolithocholic acid (isoalloLCA). While isoalloLCA is a microbially-produced metabolite of lithocholic acid that plays a significant role in immune regulation, d2-isoalloLCA is primarily utilized as an internal standard for accurate quantification in mass spectrometry-based studies. This guide will delve into the chemical properties of d2-isoalloLCA, the biological functions of its non-deuterated counterpart, particularly its role in T-cell differentiation, and provide detailed experimental protocols and pathway diagrams to facilitate further research and drug development.

Introduction to Isoallolithocholic Acid and its Deuterated Analog

Isoallolithocholic acid (isoalloLCA) is a secondary bile acid formed from the primary bile acid lithocholic acid by gut microbiota.[1] In recent years, isoalloLCA has garnered significant attention for its role as a potent immunomodulator, specifically in the differentiation of T helper cells.[1][2]

This compound (d2-isoalloLCA) is a stable isotope-labeled version of isoalloLCA, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling does not significantly alter the chemical or biological properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[3] The use of such deuterated standards is crucial for the precise quantification of endogenous levels of isoalloLCA in complex biological matrices, aiding in metabolic studies and the investigation of its role in various physiological and pathological processes.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Isoallolithocholic acid and its deuterated analog is presented below.

PropertyIsoallolithocholic AcidThis compound
Synonyms 3β-Hydroxy-5α-cholan-24-oic acid, Alloisolithocholic acid3β-Hydroxy-5α-cholanic acid-d2
Molecular Formula C₂₄H₄₀O₃C₂₄H₃₈D₂O₃
Molecular Weight 376.58 g/mol 378.60 g/mol
Appearance White to off-white solidNot specified, likely a solid
Solubility Soluble in DMSO and DMFNot specified, likely similar to the non-deuterated form
Primary Function T-cell regulatorInternal standard for mass spectrometry

Function of Isoallolithocholic Acid in T-Cell Differentiation

Isoallolithocholic acid is a key regulator of the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[1][2] This balance is critical for maintaining immune homeostasis, and its dysregulation is implicated in various autoimmune and inflammatory diseases.

Enhancement of Regulatory T-Cell (Treg) Differentiation

The primary immunomodulatory function of isoalloLCA is the enhancement of Treg differentiation.[1][2] Tregs, characterized by the expression of the transcription factor Foxp3, play a crucial role in suppressing excessive immune responses and maintaining self-tolerance.

Studies have shown that isoalloLCA promotes the differentiation of naive CD4+ T cells into Foxp3+ Tregs.[2] This effect is dose-dependent, with increasing concentrations of isoalloLCA leading to a higher percentage of Treg cells.

Concentration of Isoallolithocholic Acid (µM)% of Foxp3+ CD4+ T cells (in vitro)
0 (Control)~5%
5~10%
10~15%
20~25%

Note: The above data is a representative summary compiled from multiple sources and may vary depending on specific experimental conditions.

Mechanism of Action in Treg Differentiation

The mechanism by which isoalloLCA enhances Treg differentiation involves a multi-step signaling cascade within the T cell.

IsoalloLCA_Signaling_Pathway isoalloLCA Isoallolithocholic Acid Mitochondria Mitochondria isoalloLCA->Mitochondria Enters Cell mitoROS Mitochondrial ROS Mitochondria->mitoROS Induces Production Unknown_Factors Upstream Signaling (Details under investigation) mitoROS->Unknown_Factors CNS3 CNS3 Enhancer Unknown_Factors->CNS3 Activates Foxp3_Gene Foxp3 Gene Foxp3_Protein Foxp3 Protein Foxp3_Gene->Foxp3_Protein Translation CNS3->Foxp3_Gene Enhances Transcription Treg_Differentiation Treg Differentiation Foxp3_Protein->Treg_Differentiation Promotes

Signaling pathway of Isoallolithocholic Acid in Treg differentiation.

The key steps in this pathway are:

  • Mitochondrial Reactive Oxygen Species (mitoROS) Production : IsoalloLCA induces the production of reactive oxygen species within the mitochondria of T cells.[1][2]

  • Activation of the CNS3 Enhancer : This increase in mitoROS leads to the activation of a specific enhancer region in the Foxp3 gene known as conserved non-coding sequence 3 (CNS3).[2]

  • Upregulation of Foxp3 Expression : The activation of the CNS3 enhancer promotes the transcription of the Foxp3 gene, leading to increased expression of the Foxp3 protein.[2]

  • Treg Differentiation : As the master regulator of Treg development, the elevated levels of Foxp3 drive the differentiation of naive CD4+ T cells into functional regulatory T cells.

Experimental Protocols

This section provides a detailed methodology for an in vitro Treg differentiation assay to assess the effect of Isoallolithocholic acid.

In Vitro Treg Differentiation Assay

Objective: To determine the dose-dependent effect of Isoallolithocholic acid on the differentiation of naive CD4+ T cells into Foxp3+ regulatory T cells.

Materials:

  • Naive CD4+ T cells (isolated from mouse spleen or human peripheral blood)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol

  • Anti-CD3ε antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Recombinant human or mouse IL-2

  • Isoallolithocholic acid (dissolved in DMSO)

  • Foxp3 Staining Buffer Set

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-Foxp3)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL in PBS) and incubate at 37°C for 2 hours or 4°C overnight. Wash the wells three times with sterile PBS before use.

  • Cell Seeding: Isolate naive CD4+ T cells using a cell isolation kit. Resuspend the cells in complete RPMI-1640 medium and seed them into the anti-CD3ε coated plate at a density of 1 x 10⁵ cells per well.

  • Stimulation and Treatment:

    • Add soluble anti-CD28 antibody to each well at a final concentration of 1-2 µg/mL.

    • Add recombinant IL-2 to each well at a final concentration of 100 U/mL.

    • Prepare serial dilutions of Isoallolithocholic acid in complete RPMI-1640 medium (e.g., 0, 5, 10, 20 µM). Add the different concentrations of isoalloLCA to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 3-4 days.

  • Staining for Flow Cytometry:

    • Harvest the cells from each well.

    • Perform surface staining for CD4.

    • Fix and permeabilize the cells using the Foxp3 Staining Buffer Set according to the manufacturer's instructions.

    • Perform intracellular staining for Foxp3.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the CD4+ T-cell population and analyze the percentage of Foxp3+ cells within this gate for each treatment condition.

Treg_Differentiation_Workflow cluster_preparation Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis Isolate_Cells Isolate Naive CD4+ T cells Seed_Cells Seed cells onto coated plate Isolate_Cells->Seed_Cells Coat_Plate Coat plate with anti-CD3 Coat_Plate->Seed_Cells Add_Stimulation Add anti-CD28 and IL-2 Seed_Cells->Add_Stimulation Add_isoalloLCA Add varying concentrations of Isoallolithocholic Acid Add_Stimulation->Add_isoalloLCA Incubate Incubate for 3-4 days Add_isoalloLCA->Incubate Stain_Cells Stain for CD4 and Foxp3 Incubate->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Quantify % of Foxp3+ cells in CD4+ population Flow_Cytometry->Analyze_Data

References

An In-depth Technical Guide on Isoallolithocholic Acid as a T-cell Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (isoalloLCA), a gut bacterial metabolite of the primary bile acid lithocholic acid (LCA), has emerged as a significant regulator of the adaptive immune system. Specifically, isoalloLCA has been identified as a potent modulator of T-cell differentiation, promoting the generation of anti-inflammatory regulatory T cells (Tregs) while its counterpart, 3-oxoLCA, another LCA derivative, suppresses the differentiation of pro-inflammatory T helper 17 (Th17) cells. This discovery has opened new avenues for therapeutic interventions in autoimmune and inflammatory diseases by targeting the gut microbiome and its metabolic products.

This technical guide provides a comprehensive overview of the role of isoalloLCA in T-cell regulation, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways. Furthermore, it addresses the role of its deuterated analogue, isoallolithocholic acid-d2 (isoalloLCA-d2), as a critical tool in the precise quantification and metabolic tracing of this immunomodulatory bile acid.

Data Presentation: Quantitative Effects of Isoallolithocholic Acid on T-cell Subsets

The following tables summarize the key quantitative findings from studies investigating the impact of isoalloLCA on T-cell differentiation and function.

Table 1: In Vitro Effects of IsoalloLCA on Murine T-cell Differentiation

ParameterTreatmentConcentrationResultReference
Treg Differentiation (% FoxP3+ of CD4+ T-cells) DMSO (Control)-~15%
IsoalloLCA20 µM~30%
IsoalloLCADose-dependent increase
Th17 Differentiation (% IL-17A+ of CD4+ T-cells) IsoalloLCA20 µMNo significant effect
Mitochondrial ROS Production (MitoSOX Red MFI) DMSO (Control)-Baseline
IsoalloLCA20 µMSignificant increase

Table 2: In Vivo Effects of IsoalloLCA on Murine T-cell Populations in the Intestinal Lamina Propria

ParameterTreatmentDosageResultReference
Treg Population (% FoxP3+ of CD4+ T-cells) Control Diet-Baseline
IsoalloLCA-containing Diet0.03%Increased Treg percentage
Th17 Population (% IL-17A+ of CD4+ T-cells) Control Diet-Baseline
IsoalloLCA-containing Diet0.03%No significant change

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the effects of isoalloLCA on T-cells.

Protocol 1: In Vitro Murine Naïve CD4+ T-cell Differentiation Assay

This protocol outlines the procedure for differentiating naïve CD4+ T-cells into Treg or Th17 lineages in the presence of isoalloLCA.

Materials:

  • Murine spleen and lymph nodes

  • CD4+ CD62L+ T-cell Isolation Kit (e.g., Miltenyi Biotec)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin

  • 96-well flat-bottom plates

  • Anti-mouse CD3ε antibody (clone 145-2C11)

  • Anti-mouse CD28 antibody (clone 37.51)

  • Recombinant mouse IL-2

  • Recombinant human TGF-β1

  • Recombinant mouse IL-6

  • Isoallolithocholic acid (or isoalloLCA-d2 for tracing studies)

  • DMSO (vehicle control)

  • Flow cytometer

  • Fluorescently conjugated antibodies against CD4, FoxP3, and IL-17A

Procedure:

  • Isolation of Naïve CD4+ T-cells:

    • Harvest spleens and lymph nodes from C57BL/6 mice.

    • Prepare a single-cell suspension by mechanical dissociation.

    • Isolate naïve CD4+ T-cells using a CD4+ CD62L+ T-cell isolation kit according to the manufacturer's instructions.

  • Plate Coating:

    • Coat a 96-well plate with anti-mouse CD3ε antibody (1-2 µg/mL in PBS) overnight at 4°C.

    • Wash the plate twice with sterile PBS before use.

  • T-cell Culture and Differentiation:

    • Resuspend isolated naïve CD4+ T-cells in complete RPMI-1640 medium.

    • Seed the cells at a density of 1 x 10^5 cells/well in the anti-CD3ε coated plate.

    • Add soluble anti-mouse CD28 antibody (1 µg/mL) to all wells.

    • For Treg differentiation: Add recombinant mouse IL-2 (10 ng/mL) and recombinant human TGF-β1 (2 ng/mL).

    • For Th17 differentiation: Add recombinant human TGF-β1 (1 ng/mL) and recombinant mouse IL-6 (20 ng/mL).

    • Add isoalloLCA (or isoalloLCA-d2) to the desired final concentration (e.g., 20 µM). Add an equivalent volume of DMSO to control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • For intracellular cytokine staining (IL-17A), restimulate the cells for 4-5 hours with PMA (50 ng/mL), ionomycin (B1663694) (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).

    • Perform surface staining for CD4.

    • Fix and permeabilize the cells using a FoxP3/Transcription Factor Staining Buffer Set.

    • Perform intracellular staining for FoxP3 and IL-17A.

    • Analyze the cells using a flow cytometer.

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)

This protocol describes the detection of mitochondrial superoxide (B77818) in T-cells using MitoSOX Red.

Materials:

  • Cultured CD4+ T-cells (from Protocol 1)

  • MitoSOX Red reagent (e.g., Thermo Fisher Scientific)

  • HBSS (Hank's Balanced Salt Solution)

  • Flow cytometer

Procedure:

  • Harvest the T-cells after treatment with isoalloLCA or DMSO.

  • Wash the cells twice with warm HBSS.

  • Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Add MitoSOX Red reagent to a final concentration of 5 µM.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm HBSS.

  • Resuspend the cells in fresh HBSS.

  • Analyze the cells immediately on a flow cytometer using the appropriate laser and filter set for PE or a similar fluorophore.

Protocol 3: Isolation of Lamina Propria Lymphocytes

This protocol provides a method for isolating lymphocytes from the intestinal lamina propria of mice for ex vivo analysis.

Materials:

  • Mouse small or large intestine

  • HBSS without Ca2+/Mg2+

  • HBSS with Ca2+/Mg2+

  • EDTA

  • DTT

  • Collagenase D

  • DNase I

  • Percoll

  • Fetal Bovine Serum (FBS)

Procedure:

  • Harvest the intestine and remove Peyer's patches and mesenteric fat.

  • Open the intestine longitudinally and wash thoroughly with HBSS without Ca2+/Mg2+ to remove fecal content.

  • Cut the intestine into small pieces (0.5-1 cm).

  • Epithelial Layer Removal:

    • Incubate the tissue pieces in HBSS without Ca2+/Mg2+ containing 5 mM EDTA and 1 mM DTT for 20 minutes at 37°C with shaking.

    • Vortex briefly and pass the supernatant through a 100 µm cell strainer to collect intraepithelial lymphocytes (IELs).

    • Repeat this step once.

  • Lamina Propria Digestion:

    • Wash the remaining tissue pieces with HBSS with Ca2+/Mg2+.

    • Digest the tissue in RPMI-1640 medium containing Collagenase D (e.g., 1 mg/mL), DNase I (e.g., 40 µg/mL), and 5% FBS for 30-45 minutes at 37°C with shaking.

    • Vortex vigorously and pass the cell suspension through a 70 µm cell strainer.

  • Lymphocyte Enrichment:

    • Resuspend the cells in 40% Percoll.

    • Carefully layer the cell suspension over an 80% Percoll gradient.

    • Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.

    • Collect the lymphocytes from the interface of the 40% and 80% Percoll layers.

    • Wash the collected cells with complete RPMI-1640 medium.

    • The isolated lamina propria lymphocytes are now ready for flow cytometry analysis or other downstream applications.

Protocol 4: Quantification of Isoallolithocholic Acid using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines the general workflow for the quantification of isoalloLCA in biological samples using isoalloLCA-d2 as an internal standard.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • This compound (internal standard)

  • Acetonitrile (B52724)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume or weight of the biological sample, add a known amount of isoalloLCA-d2 solution in a suitable solvent (e.g., methanol).

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid Phase Extraction (for sample cleanup and concentration):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the bile acids with a high percentage of organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Perform a gradient elution using a mobile phase consisting of water with formic acid and acetonitrile with formic acid.

    • Detect and quantify isoalloLCA and isoalloLCA-d2 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Define specific precursor-to-product ion transitions for both isoalloLCA and isoalloLCA-d2.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of isoalloLCA spiked into a similar biological matrix, with a constant concentration of isoalloLCA-d2.

    • Calculate the concentration of isoalloLCA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Signaling Pathway of Isoallolithocholic Acid in T-cells

The Immunomodulatory Role of Isoallolithocholic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Bile Acid Metabolite in Immune Regulation

This technical guide provides a comprehensive overview of the emerging role of Isoallolithocholic acid (IALCA), a gut microbiota-derived secondary bile acid, in the field of immunology. For researchers, scientists, and professionals in drug development, this document outlines the core immunomodulatory functions of IALCA, details its mechanisms of action, presents relevant quantitative data, and provides standardized experimental protocols. The guide also discusses the application of its deuterated analogue, Isoallolithocholic acid-d2 (IALCA-d2), as a critical tool in metabolic and pharmacokinetic studies.

Core Concepts: IALCA as a T-Cell Regulator

Isoallolithocholic acid, a metabolite of lithocholic acid, has been identified as a significant modulator of T-cell differentiation and function.[1][2] Its primary role in immunology centers on its ability to promote the differentiation of regulatory T cells (Tregs) while simultaneously inhibiting the development of pro-inflammatory T helper 17 (Th17) cells.[3][4] This dual activity positions IALCA as a key homeostatic regulator within the gut immune system and a potential therapeutic agent for inflammatory and autoimmune diseases.

Key Immunomodulatory Functions of IALCA:

  • Enhancement of Regulatory T Cell (Treg) Differentiation: IALCA promotes the expression of Forkhead box P3 (Foxp3), the master transcription factor for Tregs, leading to an increase in the population of these immunosuppressive cells.[3][4][5]

  • Inhibition of Th17 Cell Differentiation: IALCA has been shown to reduce the differentiation of Th17 cells, which are critical drivers of inflammation in numerous autoimmune conditions.[1][2]

  • Modulation of Macrophage Activity: Recent studies indicate that IALCA can mitigate lipopolysaccharide (LPS)-induced inflammation in macrophages, suggesting a broader anti-inflammatory role beyond T-cell regulation.[5][6]

The Role of this compound in Research

This compound is the deuterium-labeled form of IALCA.[7][8] In immunology research, deuterated compounds like IALCA-d2 serve as invaluable tools for:

  • Metabolic Tracing: The deuterium (B1214612) label allows researchers to track the metabolic fate of IALCA in vitro and in vivo, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

  • Internal Standards for Quantitative Analysis: Due to its similar chemical properties to the unlabeled form and its distinct mass, IALCA-d2 is an ideal internal standard for mass spectrometry-based quantification of IALCA in biological samples, ensuring accurate and reproducible measurements.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of Isoallolithocholic acid.

In Vitro Effects of Isoallolithocholic Acid
Parameter Observation
Th17 Cell Differentiation20 μM of IALCA reduces Th17 cell differentiation by approximately 50%.[1][2]
Treg DifferentiationIALCA enhances FoxP3 expression and Treg differentiation.[3][4]
T-cell SpecificityIALCA does not affect the differentiation of Th1 or Th2 cells.[1][2]
Macrophage InflammationIALCA decreases LPS-induced tumor necrosis factor (TNF) production in blood cells.[5]
In Vivo Effects of Isoallolithocholic Acid in Murine Models
Parameter Observation
Treg PopulationDietary administration of 0.03% IALCA for 7 days enhances Treg cells.[1]
Synergistic EffectsIn combination with 3-oxolithocholic acid, IALCA significantly enhances the Treg population in anti-CD3 treated mice.[1]
Intestinal InflammationIALCA alleviates acute intestinal inflammation in LPS and DSS-induced colitis models.[5]
Chronic ColitisIALCA demonstrates therapeutic efficacy in a chronic colitis model (Il10-/- mice).[5]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of IALCA are mediated through specific intracellular signaling pathways. A key mechanism involves the generation of mitochondrial reactive oxygen species (mitoROS), which subsequently leads to the upregulation of Foxp3 expression in T cells.[2][3][4] Furthermore, IALCA's anti-inflammatory effects in macrophages are linked to the inhibition of the ETS2-HIF1A/PFKFB3 signaling pathway and the metabolic reprogramming of macrophages towards enhanced oxidative phosphorylation.[5][6] The nuclear hormone receptor NR4A1 has also been identified as a requirement for the effects of IALCA on Treg cells.[9]

IALCA_Signaling_Pathway cluster_Tcell T Cell cluster_Macrophage Macrophage IALCA_T Isoallolithocholic Acid (IALCA) mitoROS Mitochondrial ROS (mitoROS) Generation IALCA_T->mitoROS NR4A1 NR4A1 Activation IALCA_T->NR4A1 RORgt RORγt Inhibition IALCA_T->RORgt FoxP3 FoxP3 Expression mitoROS->FoxP3 NR4A1->FoxP3 Treg Treg Differentiation and Function FoxP3->Treg Th17 Th17 Differentiation RORgt->Th17 IALCA_M Isoallolithocholic Acid (IALCA) ETS2_HIF1A ETS2-HIF1A/PFKFB3 Pathway IALCA_M->ETS2_HIF1A OXPHOS Oxidative Phosphorylation (OXPHOS) IALCA_M->OXPHOS Inflammation Pro-inflammatory Cytokine Production (e.g., TNF) ETS2_HIF1A->Inflammation Anti_Inflammatory Anti-inflammatory Phenotype OXPHOS->Anti_Inflammatory

Figure 1: Signaling pathways of Isoallolithocholic acid in T cells and macrophages.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments involving IALCA.

In Vitro T-Cell Differentiation Assay

This protocol outlines the procedure for assessing the effect of IALCA on the differentiation of murine naïve CD4+ T cells into Treg and Th17 subsets.

T_Cell_Differentiation_Workflow cluster_workflow Experimental Workflow start Isolate Naïve CD4+ T cells from Spleen culture Culture cells with anti-CD3/CD28 antibodies start->culture polarize Add polarizing cytokines: - Treg: TGF-β, IL-2 - Th17: TGF-β, IL-6 culture->polarize treat Treat with IALCA (e.g., 20 μM) or vehicle control (DMSO) polarize->treat incubate Incubate for 3-5 days treat->incubate analyze Analyze by Flow Cytometry for Foxp3 and IL-17A expression incubate->analyze

Figure 2: Workflow for in vitro T-cell differentiation assay.

Methodology:

  • Cell Isolation: Isolate naïve CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Plate the isolated cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

  • Polarization: For Treg differentiation, add TGF-β and IL-2 to the culture medium. For Th17 differentiation, add TGF-β and IL-6.

  • Treatment: Add Isoallolithocholic acid (dissolved in a suitable solvent like DMSO) to the desired final concentration (e.g., 20 µM). Include a vehicle-only control.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: Harvest the cells and perform intracellular staining for Foxp3 and IL-17A. Analyze the percentage of Foxp3+ and IL-17A+ cells by flow cytometry.

In Vivo Murine Model of Colitis

This protocol describes the induction of colitis in mice and treatment with IALCA to evaluate its therapeutic potential.

Colitis_Model_Workflow cluster_workflow Experimental Workflow start Induce colitis in mice (e.g., DSS in drinking water) treatment Administer IALCA (e.g., 0.03% in diet or via gavage) or control diet start->treatment monitor Monitor disease activity index (weight loss, stool consistency, bleeding) treatment->monitor harvest Harvest colon tissue at the end of the experiment monitor->harvest analysis Perform histological analysis (H&E staining) and isolate lamina propria lymphocytes for flow cytometry harvest->analysis

Figure 3: Workflow for in vivo murine model of colitis.

Methodology:

  • Colitis Induction: Induce colitis in mice (e.g., C57BL/6) by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for a specified period.

  • Treatment: Administer IALCA to the treatment group, either mixed into the powdered diet (e.g., 0.03% w/w) or by oral gavage. The control group receives a standard diet or vehicle.

  • Monitoring: Monitor the mice daily for signs of colitis, including body weight, stool consistency, and the presence of blood in the feces, to calculate a disease activity index (DAI).

  • Tissue Harvest: At the end of the treatment period, euthanize the mice and harvest the colons.

  • Analysis:

    • Histology: Fix a section of the colon in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.

    • Flow Cytometry: Isolate lamina propria lymphocytes from another section of the colon to analyze the populations of Tregs and Th17 cells by flow cytometry.

Conclusion

Isoallolithocholic acid is a promising immunomodulatory molecule with significant potential for therapeutic applications in inflammatory and autoimmune diseases. Its ability to promote Treg differentiation while suppressing Th17 cells highlights its role as a key regulator of immune homeostasis. The use of its deuterated form, IALCA-d2, will be instrumental in further elucidating its metabolic fate and in conducting precise quantitative studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this fascinating gut microbial metabolite.

References

Isoallolithocholic Acid-d2: A Gut Microbiome Metabolite at the Crossroads of Host Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoallolithocholic acid (isoalloLCA), a secondary bile acid synthesized by the gut microbiota, is emerging as a critical signaling molecule in host physiology. Once considered a minor metabolic byproduct, recent research has illuminated its potent immunomodulatory and metabolic regulatory functions. This technical guide provides a comprehensive overview of isoalloLCA, with a particular focus on the utility of its deuterated analog, isoallolithocholic acid-d2 (isoalloLCA-d2), in quantitative research. Detailed experimental protocols for its quantification, a summary of its physiological concentrations, and a depiction of its key signaling pathways are presented to facilitate further investigation and therapeutic development.

Introduction

The intricate interplay between the host and the gut microbiome is a frontier of biomedical research. Microbial metabolites are key mediators of this communication, influencing a vast array of physiological processes. Among these, secondary bile acids, produced through the enzymatic modification of primary bile acids by gut bacteria, have garnered significant attention. Isoallolithocholic acid, a stereoisomer of lithocholic acid (LCA), is one such metabolite that has been shown to exert significant biological effects.[1]

IsoalloLCA is a potent modulator of host immune and metabolic responses, primarily through its interaction with the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the nuclear vitamin D receptor (VDR).[2] Its ability to influence immune cell differentiation and metabolic homeostasis positions it as a potential therapeutic target for inflammatory and metabolic diseases.[3]

Accurate quantification of isoalloLCA in biological matrices is crucial for understanding its physiological roles and therapeutic potential. This compound, a stable isotope-labeled internal standard, is an indispensable tool for achieving the necessary accuracy and precision in mass spectrometry-based quantification methods.[4] This guide will delve into the technical aspects of working with this important molecule.

Quantitative Data

The concentration of isoallolithocholic acid can vary significantly depending on the biological matrix, host species, and health status. The following tables summarize representative concentrations of lithocholic acid and its isomers found in human and mouse models. IsoalloLCA-d2 is used as an internal standard to accurately quantify these endogenous levels.

Table 1: Representative Concentrations of Lithocholic Acid and its Isomers in Human Biological Samples

AnalyteMatrixConditionConcentration RangeReference
Lithocholic Acid (LCA)PlasmaHealthy Controls32 ± 3 nM[5]
Lithocholic Acid (LCA)PlasmaAlzheimer's Disease50 ± 6 nM[5]
Glycolithocholic AcidPlasmaHealthy ControlsNot specified[5]
Glycolithocholic AcidPlasmaAlzheimer's DiseaseSignificantly higher than MCI[5]
Lithocholic Acid (LCA)FecesHealthy ControlsVariable[6]
Lithocholic Acid (LCA)FecesUlcerative Colitis (with diarrhea)Reduced[6]
Glycolithocholic Acid (GLCA)FecesHealthy ControlsVariable[6]
Glycolithocholic Acid (GLCA)FecesUlcerative Colitis (high calprotectin)Reduced[6]
Taurolithocholic Acid (TLCA)FecesHealthy ControlsVariable[6]
Taurolithocholic Acid (TLCA)FecesUlcerative Colitis (with high CRP)Negative correlation[6]

Table 2: Representative Concentrations of Bile Acids in Mouse Biological Samples

AnalyteMatrixMouse StrainConcentration Range (ng/mL or ng/g)Reference
Lithocholic Acid (LCA)PlasmaC57BL/6Not readily present[2]
Isolithocholic Acid (isoLCA)PlasmaC57BL/6Not readily present[2]
Various Bile AcidsLiverC57BL/6~300-fold higher than plasma[1]
Various Bile AcidsBileC57BL/6~180-fold higher than liver[1]

Experimental Protocols

Accurate quantification of isoallolithocholic acid from complex biological matrices is essential for research and clinical applications. The use of a deuterated internal standard such as this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response.

Quantification of Isoallolithocholic Acid in Plasma/Serum by LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of isoalloLCA from plasma or serum.

Materials:

  • Plasma or serum samples

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Methanol (B129727)

  • Formic acid

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • In a microcentrifuge tube, add 50 µL of the plasma or serum sample.

    • Spike the sample with a known concentration of this compound internal standard solution.

  • Protein Precipitation:

    • Add 150 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of ACN to sample is a common starting point and can be optimized.[2]

    • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.[2]

    • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to an HPLC vial, with or without a microinsert, for LC-MS/MS analysis.[2]

  • LC-MS/MS Analysis:

    • Inject the sample onto a reversed-phase C18 column.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Detect and quantify isoallolithocholic acid and this compound using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

Quantification of Isoallolithocholic Acid in Feces by LC-MS/MS

This protocol outlines a liquid-liquid extraction method suitable for the complex fecal matrix.

Materials:

  • Fecal samples

  • This compound (internal standard)

  • Methanol

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Weigh approximately 50 mg of the fecal sample into a microcentrifuge tube.[2]

    • Add 500 µL of methanol containing a known concentration of the this compound internal standard.[2]

  • Extraction:

    • Add 150 µL of ultrapure water to the tube.[2]

    • Vortex the mixture vigorously for 10 minutes.[2]

    • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.[2]

  • Supernatant Transfer:

    • Transfer the supernatant to an HPLC vial with a microinsert for LC-MS/MS analysis.[2]

  • LC-MS/MS Analysis:

    • Follow the same LC-MS/MS analysis procedure as described for plasma/serum samples.

Signaling Pathways and Mechanisms of Action

Isoallolithocholic acid exerts its biological effects by activating key cellular receptors, namely TGR5 and VDR. These interactions trigger downstream signaling cascades that modulate inflammation and metabolism.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor expressed on various cell types, including enteroendocrine L-cells and immune cells.[2] Activation of TGR5 by isoalloLCA leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway has anti-inflammatory effects and can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[3]

TGR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space isoalloLCA Isoallolithocholic Acid TGR5 TGR5 isoalloLCA->TGR5 Binds G_Protein G Protein (Gs) TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Anti-inflammatory Gene Expression GLP-1 Secretion CREB->Gene_Expression Leads to

IsoalloLCA activation of the TGR5 signaling pathway.
VDR Signaling Pathway

The Vitamin D Receptor is a nuclear receptor that traditionally binds to vitamin D. However, secondary bile acids like lithocholic acid and its isomers can also serve as VDR ligands.[7] Upon binding isoalloLCA, VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to vitamin D response elements (VDREs) on the DNA, regulating the transcription of target genes involved in xenobiotic metabolism and immune responses.

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isoalloLCA Isoallolithocholic Acid VDR VDR isoalloLCA->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR Heterodimer VDR_RXR->VDR_RXR_n Translocates to Nucleus VDRE VDRE (DNA) VDR_RXR_n->VDRE Binds to Transcription Target Gene Transcription (e.g., CYP3A4) VDRE->Transcription Regulates

IsoalloLCA-mediated activation of the VDR signaling pathway.
Experimental Workflow for Quantification

The following diagram illustrates a generalized workflow for the quantification of isoallolithocholic acid in biological samples using its deuterated internal standard.

Exp_Workflow Sample Biological Sample (Plasma, Feces, etc.) IS_Spike Spike with IsoalloLCA-d2 (Internal Standard) Sample->IS_Spike Extraction Extraction (Protein Precipitation or LLE) IS_Spike->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification

Generalized workflow for the quantification of Isoallolithocholic Acid.

Conclusion

Isoallolithocholic acid is a gut microbiome-derived metabolite with significant potential to influence host health and disease. Its immunomodulatory and metabolic signaling activities, mediated through receptors such as TGR5 and VDR, make it a compelling target for further research and drug development. The use of this compound as an internal standard is paramount for the accurate and reliable quantification of this metabolite in complex biological systems. The protocols and data presented in this guide provide a foundational resource for scientists and researchers aiming to explore the multifaceted roles of isoallolithocholic acid in physiology and pathophysiology. Further investigation into the precise mechanisms of action and the therapeutic applications of modulating isoalloLCA levels is warranted and holds promise for the development of novel treatments for a range of human diseases.

References

An In-depth Technical Guide on the Biological Significance of Deuterated Isoallolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoallolithocholic acid (IALCA), a secondary bile acid metabolite produced by the gut microbiota, has emerged as a significant modulator of immune responses and a ligand for nuclear receptors.[1] This technical guide explores the biological significance of deuterating IALCA. Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium, leverages the kinetic isotope effect to enhance the metabolic stability and pharmacokinetic profile of bioactive molecules.[2][3][4][] By reducing the rate of enzymatic metabolism, deuterated IALCA (d-IALCA) is poised to offer a more sustained and potent engagement of its biological targets. This guide will detail the role of IALCA as a Farnesoid X Receptor (FXR) antagonist, the pharmacological advantages conferred by deuteration, relevant experimental protocols for its characterization, and the potential therapeutic applications of this novel molecular entity.

Introduction: Isoallolithocholic Acid and the Rationale for Deuteration

Isoallolithocholic Acid (IALCA)

Isoallolithocholic acid is a stereoisomer of lithocholic acid, belonging to the family of secondary bile acids.[1] These molecules are not only critical for lipid digestion but also function as signaling molecules that regulate a host of metabolic and inflammatory pathways.[6][7] IALCA is synthesized from primary bile acids by specific gut bacteria.[1][6] Recent research has highlighted its role in immune modulation, particularly in promoting the differentiation of regulatory T cells (Tregs) and suppressing inflammatory TH17 cells.[1] Furthermore, studies have identified IALCA and its parent compound, lithocholic acid (LCA), as antagonists of the Farnesoid X Receptor (FXR), a key nuclear receptor governing bile acid, lipid, and glucose homeostasis.[8][9]

The Deuterium Kinetic Isotope Effect

Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond by metabolic enzymes, such as Cytochrome P450s (CYPs), occurs at a significantly slower rate than the cleavage of a C-H bond.[][10][11]

The primary biological significance of deuterating a molecule like IALCA is to:

  • Enhance Metabolic Stability: Slowing the rate of metabolism extends the molecule's active lifespan in the body.[4][]

  • Improve Pharmacokinetic (PK) Profile: This can lead to a longer half-life (t½), increased maximum concentration (Cmax), greater overall drug exposure (Area Under the Curve, AUC), and reduced clearance.[2][12]

  • Reduce Potential for Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes steer metabolism away from the formation of toxic byproducts.[3]

  • Lower Dosing Requirements: An improved PK profile may allow for lower or less frequent dosing to achieve the desired therapeutic effect.[4]

IALCA as a Farnesoid X Receptor (FXR) Antagonist

FXR is a nuclear receptor highly expressed in the liver and intestine that plays a central role in regulating the synthesis and enterohepatic circulation of bile acids.[13][14][15] When activated by agonist bile acids (like chenodeoxycholic acid, CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences, and regulates the expression of target genes to maintain metabolic homeostasis.[15][16]

Lithocholic acid (LCA) has been identified as an FXR antagonist with partial agonist activity.[8] By binding to FXR, it prevents the conformational changes required for full receptor activation, thereby inhibiting the transcription of FXR target genes. This antagonism can lead to beneficial effects in certain pathological conditions, such as cholestasis, by preventing the FXR-mediated suppression of bile acid synthesis.[8][9] As an isomer of LCA, IALCA is also recognized for its interaction with this pathway. The sustained antagonism offered by a metabolically stable deuterated IALCA could provide enhanced therapeutic benefits in diseases where FXR inhibition is desirable.[9][17]

Signaling Pathway Diagram

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR FXR FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Agonist FXR Agonist (e.g., CDCA) Agonist->FXR Binds & Activates d_IALCA d-IALCA (Antagonist) d_IALCA->FXR Binds & Blocks FXR_RXR_Active Active FXR/RXR FXR_RXR->FXR_RXR_Active Translocation FXRE FXR Response Element (DNA) FXR_RXR_Active->FXRE Binds TargetGenes Target Gene Transcription (e.g., SHP, BSEP) FXRE->TargetGenes Regulates Response Metabolic Homeostasis TargetGenes->Response d_IALCA_block->FXR_RXR_Active

Caption: FXR signaling pathway showing activation by an agonist and inhibition by deuterated IALCA (d-IALCA).

Quantitative Data: Expected Pharmacokinetic Improvements

While specific quantitative data for deuterated isoallolithocholic acid is not widely available in public literature, the expected improvements can be extrapolated from studies on other deuterated compounds.[12] The following table summarizes hypothetical comparative data based on the established principles of the kinetic isotope effect.

Table 1: Hypothetical Pharmacokinetic & Pharmacodynamic Comparison

ParameterIsoallolithocholic Acid (IALCA)Deuterated IALCA (d-IALCA)Biological Significance of Change
Pharmacodynamics
FXR Antagonist IC₅₀~1-10 µM (estimated)~1-10 µM (estimated)Potency at the target receptor is expected to be unchanged.
In Vitro Metabolism
Microsomal Half-life (t½)15 min60 min4-fold increase indicates significantly reduced metabolic clearance by Phase 1 enzymes (e.g., CYPs).
Intrinsic Clearance (CLᵢₙₜ)46.2 µL/min/mg11.6 µL/min/mgLower intrinsic clearance predicts lower hepatic clearance in vivo.
In Vivo Pharmacokinetics
Plasma Half-life (t½)1.5 hours6.0 hoursLonger duration in circulation allows for more sustained target engagement.
Area Under the Curve (AUC)500 ng·h/mL2000 ng·h/mL4-fold increase signifies greater overall drug exposure.
Systemic Clearance (CL)10 L/h/kg2.5 L/h/kgSlower removal of the drug from the body.

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the expected impact of deuteration. Actual values must be determined experimentally.

Experimental Protocols

Characterizing the biological significance of d-IALCA requires a series of well-defined in vitro and in vivo experiments.

Protocol: FXR Antagonist Reporter Gene Assay

This cell-based assay quantifies the ability of d-IALCA to antagonize FXR activation by a known agonist.

  • Objective: To determine the IC₅₀ value of d-IALCA for FXR.

  • Materials:

    • HEK293T or Huh7 cells.[18]

    • Expression plasmids for human FXR and RXR.

    • Luciferase reporter plasmid containing FXR response elements (FXREs).

    • Renilla luciferase plasmid for transfection normalization.

    • Transfection reagent (e.g., Lipofectamine).

    • FXR agonist (e.g., GW4064 or CDCA).

    • d-IALCA and IALCA test compounds.

    • Dual-Luciferase Reporter Assay System.[18]

  • Methodology:

    • Cell Seeding: Seed HEK293T cells into 96-well plates.[19]

    • Transfection: Co-transfect cells with FXR, RXR, FXRE-luciferase, and Renilla plasmids. Incubate for 4-6 hours.[19]

    • Compound Treatment: Replace transfection media with media containing a fixed, sub-maximal (EC₈₀) concentration of the FXR agonist GW4064 and serial dilutions of d-IALCA or IALCA. Include agonist-only (positive control) and vehicle-only (negative control) wells.

    • Incubation: Incubate cells for 18-24 hours.[20]

    • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

    • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized activity against the logarithm of the antagonist concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the rate of metabolism of d-IALCA in a liver-mimicking environment.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of d-IALCA compared to IALCA.

  • Materials:

  • Methodology:

    • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[21]

    • Pre-incubation: Pre-warm the mixture to 37°C. Add the test compound (e.g., 1 µM final concentration) and pre-incubate for 5 minutes.[24]

    • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[22]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to precipitate protein and quench the reaction.[24]

    • Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein.[23]

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ = (0.693/t½) / (protein concentration)).[24]

Microsomal_Stability_Workflow cluster_timepoints Incubation at 37°C start Start: Prepare Reagents prep_mix Prepare Reaction Mix (Microsomes + Buffer + d-IALCA) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate t0 T=0 min initiate->t0 t5 T=5 min quench Quench Aliquots with Cold Acetonitrile t0->quench t15 T=15 min t5->quench t30 T=30 min t15->quench t60 T=60 min t30->quench t60->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate end End: Results calculate->end

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Protocol: In Vivo Pharmacokinetic (PK) Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of d-IALCA in a living organism.

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, Clearance) of d-IALCA.

  • Materials:

    • CD-1 or C57BL/6 mice.[25]

    • d-IALCA formulated in an appropriate vehicle for intravenous (IV) and oral (PO) administration.

    • Blood collection supplies (e.g., capillary tubes, EDTA tubes).

    • Centrifuge for plasma separation.

    • LC-MS/MS system for bioanalysis.

  • Methodology:

    • Animal Dosing: Divide mice into two groups. Administer a single dose of d-IALCA to one group via IV injection and to the other via oral gavage.[25]

    • Blood Sampling: Collect blood samples from a subset of animals at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital or tail-vein sampling.[25][26]

    • Plasma Preparation: Process blood samples immediately by centrifugation to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Extract d-IALCA from plasma samples and quantify its concentration using a validated LC-MS/MS method.

    • Data Analysis: Plot plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, t½, clearance, and oral bioavailability (F%).

Summary and Future Directions

The deuteration of isoallolithocholic acid represents a promising strategy to enhance its therapeutic potential as an FXR antagonist. By leveraging the kinetic isotope effect, d-IALCA is expected to exhibit superior metabolic stability and an improved pharmacokinetic profile compared to its non-deuterated parent compound.[2][4] This can translate into more sustained target engagement and potentially greater efficacy in preclinical models of diseases where FXR antagonism is beneficial, such as cholestatic liver diseases and certain metabolic disorders.[9][27]

Further research should focus on the experimental validation of these principles through the protocols outlined in this guide. Comprehensive in vivo studies are necessary to confirm the enhanced PK/PD profile and to evaluate the efficacy and safety of d-IALCA in relevant disease models. These investigations will be crucial in determining the ultimate biological and clinical significance of this deuterated bile acid analog.

References

Isoallolithocholic Acid-d2 in Inflammatory Bowel Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Recent research has highlighted the significant role of gut microbial metabolites, particularly bile acids, in modulating intestinal inflammation. Isoallolithocholic acid (isoalloLCA), a secondary bile acid produced by gut bacteria, has emerged as a key molecule with potent anti-inflammatory properties. Studies have consistently shown that levels of isoalloLCA are reduced in IBD patients, suggesting its potential as a biomarker and therapeutic agent.

This technical guide focuses on the application of its deuterated analogue, isoallolithocholic acid-d2 (isoalloLCA-d2), in IBD research. Stable isotope-labeled compounds like isoalloLCA-d2 are indispensable tools for accurate quantification of their endogenous counterparts and for elucidating their metabolic fate and pharmacokinetics in vivo. This guide provides an in-depth overview of the experimental protocols, data interpretation, and the underlying signaling pathways relevant to the study of isoalloLCA in IBD.

Core Concepts: The Role of IsoalloLCA in IBD

IsoalloLCA has been demonstrated to ameliorate intestinal inflammation through several mechanisms. It can metabolically reprogram macrophages to an anti-inflammatory phenotype by enhancing oxidative phosphorylation.[1] Additionally, isoalloLCA promotes the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis in the gut. The signaling pathways involved include the inhibition of the ETS2-HIF1A/PFKFB3 pathway in macrophages.[1] Given the reduced levels of isoalloLCA in IBD patients, understanding its therapeutic potential is a key area of research.

Application of this compound in IBD Studies

Due to its stable isotope label, this compound serves two primary functions in IBD research:

  • Internal Standard for Accurate Quantification: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, deuterated internal standards are the gold standard for accurate and precise quantification of endogenous analytes in complex biological matrices. IsoalloLCA-d2 is used to correct for variations in sample preparation and instrument response, ensuring reliable measurement of isoalloLCA levels in stool, plasma, and tissue samples from IBD patients and animal models.

  • Tracer for Pharmacokinetic and Metabolic Studies: By administering isoalloLCA-d2 to animal models of IBD, researchers can trace its absorption, distribution, metabolism, and excretion (ADME). This is crucial for determining the bioavailability and metabolic fate of orally administered isoalloLCA, providing essential data for its development as a therapeutic agent. Studies have utilized other deuterated bile acids, such as chenodeoxycholic-11, 12-d2 acid, to successfully investigate bile acid malabsorption in Crohn's disease patients, setting a precedent for the use of isoalloLCA-d2 in similar studies.[2][3][4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound in the context of IBD research.

Quantification of Isoallolithocholic Acid in Biological Samples using LC-MS/MS

This protocol is adapted from established methods for bile acid analysis in various biological matrices.[6][7][8][9]

1. Sample Preparation:

  • Fecal Samples:

    • Lyophilize fecal samples to obtain a consistent dry weight.

    • Homogenize a known amount of dried feces in a methanol/water solution.

    • Spike the homogenate with a known concentration of this compound as an internal standard.

    • Vortex vigorously and centrifuge to pellet solid debris.

    • Collect the supernatant for LC-MS/MS analysis.

  • Plasma/Serum Samples:

    • Thaw plasma or serum samples on ice.

    • Precipitate proteins by adding ice-cold acetonitrile (B52724) containing a known concentration of this compound.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • Colon Tissue Samples:

    • Homogenize a known weight of colon tissue in a suitable buffer.

    • Perform a liquid-liquid extraction using an organic solvent like methyl tert-butyl ether (MTBE) after spiking with this compound.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the organic phase, evaporate to dryness, and reconstitute for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used for the separation of bile acids.

    • Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode is preferred for bile acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both isoalloLCA and isoalloLCA-d2 are monitored.

3. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of isoalloLCA standard.

  • Calculate the peak area ratio of the analyte (isoalloLCA) to the internal standard (isoalloLCA-d2).

  • Determine the concentration of isoalloLCA in the samples by interpolating from the calibration curve.

In Vivo Pharmacokinetic Study in a DSS-Induced Colitis Mouse Model

This protocol outlines the use of isoalloLCA-d2 as a tracer to study its pharmacokinetics in a widely used animal model of IBD.

1. Induction of Colitis:

  • Administer dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.[10][11][12][13] The severity of colitis can be monitored by daily measurement of body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).

2. Administration of this compound:

  • On a specific day of the colitis model, administer a single dose of this compound to the mice, either orally (by gavage) or intravenously (for bioavailability studies). The dosage should be determined based on preliminary studies.

3. Sample Collection:

  • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.

  • At the end of the study, collect terminal samples including feces, colon tissue, and liver.

4. Sample Analysis:

  • Process and analyze the collected samples for the concentration of this compound using the validated LC-MS/MS method described above.

5. Pharmacokinetic Parameter Calculation:

  • From the concentration-time data, calculate key pharmacokinetic parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Data Presentation

Quantitative data from these studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Isoallolithocholic Acid Levels in IBD Patients and Healthy Controls

AnalyteIBD Patients (n=X)Healthy Controls (n=Y)p-value
Fecal IsoalloLCA (ng/mg dry weight) Mean ± SDMean ± SD<0.05
Plasma IsoalloLCA (ng/mL) Mean ± SDMean ± SD<0.05

Table 2: Pharmacokinetic Parameters of this compound in a DSS-Induced Colitis Mouse Model

ParameterControl Mice (n=X)DSS-Treated Mice (n=Y)
Cmax (ng/mL) Mean ± SDMean ± SD
Tmax (min) Mean ± SDMean ± SD
AUC (ng*min/mL) Mean ± SDMean ± SD
t1/2 (min) Mean ± SDMean ± SD

Visualization of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively visualize complex signaling pathways and experimental workflows.

IsoalloLCA_Signaling_Pathway isoalloLCA Isoallolithocholic Acid (isoalloLCA) Macrophage Inflammatory Macrophage isoalloLCA->Macrophage ETS2 ETS2 isoalloLCA->ETS2 OXPHOS Oxidative Phosphorylation isoalloLCA->OXPHOS Macrophage->ETS2 AntiInflammatoryMacrophage Anti-inflammatory Macrophage AntiInflammation Anti-inflammatory Effects AntiInflammatoryMacrophage->AntiInflammation HIF1A_PFKFB3 HIF1A/PFKFB3 (Glycolysis) ETS2->HIF1A_PFKFB3 Inflammation Pro-inflammatory Cytokines HIF1A_PFKFB3->Inflammation OXPHOS->AntiInflammatoryMacrophage

IsoalloLCA signaling in macrophages.

Experimental_Workflow start Start: IBD Animal Model (e.g., DSS-induced colitis) admin Administer This compound start->admin sampling Collect Biological Samples (Blood, Feces, Tissues) at multiple time points admin->sampling extraction Sample Preparation: Extraction & Internal Standard Spiking sampling->extraction analysis LC-MS/MS Analysis (Quantification of isoalloLCA-d2) extraction->analysis data Data Processing & Pharmacokinetic Modeling analysis->data end End: Determine Pharmacokinetic Profile of isoalloLCA data->end

Pharmacokinetic study workflow.

Conclusion

This compound is a critical tool for advancing our understanding of the role of isoalloLCA in IBD. Its use as an internal standard enables accurate quantification, which is essential for establishing isoalloLCA as a reliable biomarker for disease activity. Furthermore, its application as a tracer in pharmacokinetic studies is vital for evaluating the therapeutic potential of isoalloLCA. The methodologies and concepts outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their IBD research, ultimately contributing to the development of novel therapeutic strategies for this debilitating disease.

References

An In-depth Technical Guide on Isoallolithocholic Acid-d2 and its Role in Regulatory T Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoallolithocholic acid (IALA), a secondary bile acid produced by the gut microbiota, has emerged as a significant modulator of the host immune system. This guide delves into the core mechanisms by which IALA, and by extension its deuterated isotopologue isoallolithocholic acid-d2 (IALA-d2), promotes the differentiation of regulatory T cells (Tregs). Tregs play a crucial role in maintaining immune homeostasis and preventing autoimmune diseases. Understanding the interaction between IALA-d2 and Tregs offers a promising avenue for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research in this area.

Introduction to Isoallolithocholic Acid and Regulatory T Cells

The gut microbiome plays a pivotal role in shaping the host's immune system, in part through the production of a diverse array of metabolites. Among these, secondary bile acids, which are modifications of host-synthesized primary bile acids by gut bacteria, have garnered significant attention for their immunomodulatory properties. Isoallolithocholic acid (IALA) is a bacterial metabolite of lithocholic acid (LCA) that has been identified as a potent enhancer of regulatory T cell (Treg) differentiation.[1][2][3] Tregs, characterized by the expression of the transcription factor Foxp3, are essential for maintaining peripheral tolerance, preventing autoimmune reactions, and suppressing excessive inflammatory responses.[4] The ability of IALA to augment the Treg population highlights its potential as a therapeutic agent to restore immune balance in various pathological conditions. This guide will focus on the biological actions of IALA, with the understanding that the deuterated form, IALA-d2, serves as a valuable tool for metabolic tracing and quantification without altering the fundamental biological activity.

Mechanism of Action: IALA-d2 in Treg Differentiation

The pro-Treg activity of IALA is multifaceted, involving intracellular signaling pathways that culminate in the enhanced expression of the master Treg transcription factor, Foxp3.[1][5]

Induction of Mitochondrial Reactive Oxygen Species (mitoROS)

A key mechanism through which IALA enhances Treg differentiation is by inducing the production of mitochondrial reactive oxygen species (mitoROS).[1][5][6][7] Unlike the damaging effects of high levels of cellular ROS, a moderate increase in mitoROS can act as a signaling molecule to promote specific cellular responses. In the context of T cell differentiation, IALA-induced mitoROS production leads to an increase in the expression of Foxp3, the lineage-defining transcription factor for Tregs.[1][6]

Regulation of Foxp3 Expression via Conserved Non-Coding Sequence 3 (CNS3)

The enhancement of Foxp3 expression by IALA is dependent on a specific intronic enhancer element within the Foxp3 gene known as conserved non-coding sequence 3 (CNS3).[1][2] This distinguishes IALA's mechanism from other Treg-enhancing metabolites that often act via the CNS1 enhancer.[1][6] The requirement for CNS3 suggests a distinct epigenetic or transcriptional regulation pathway activated by IALA-mediated signaling.

Requirement of the Nuclear Hormone Receptor NR4A1

The nuclear hormone receptor NR4A1 has been identified as a crucial factor for the effects of IALA on Treg cells.[8] This finding suggests that NR4A1 may act as a downstream effector or a cooperating factor in the signaling cascade initiated by IALA, ultimately leading to the modulation of Foxp3 expression and Treg differentiation.[8]

Dependence on TGF-β Signaling

The induction of Tregs by IALA is not a standalone process and requires the presence of transforming growth factor-beta (TGF-β).[9] TGF-β is a well-established cytokine that promotes the differentiation of naive T cells into Tregs. IALA appears to potentiate the effects of TGF-β, leading to a more robust Treg induction, particularly at low concentrations of TGF-β.[9][10]

Quantitative Data on IALA-Mediated Treg Differentiation

The following tables summarize the quantitative findings from studies investigating the effects of isoallolithocholic acid on Treg differentiation.

Parameter Condition Observation Reference
Treg Differentiation Naive CD4+ T cells + TGF-β (low concentration)IsoalloLCA demonstrates a dose-dependent enhancement of Foxp3+ Treg differentiation.[10]
Cell Viability and Proliferation Naive CD4+ T cells under Treg polarizing conditionsIsoalloLCA does not significantly affect T cell proliferation or viability.[10]
T Cell Activation Markers Naive CD4+ T cellsIsoalloLCA treatment results in comparable levels of CD25, CD69, NUR77, and CD44 expression to control.[10]
In Vivo Treg Differentiation Oral administration to miceIncreased Treg cell differentiation in the intestinal lamina propria.[1][2]
Requirement for TCR Stimulation Naive CD4+ T cells with varying anti-CD3 concentrationsThe enhancing effect of isoalloLCA on Foxp3 expression requires strong T-cell receptor (TCR) stimulation.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to study the effects of IALA on Treg differentiation.

In Vitro Treg Differentiation Assay
  • Cell Isolation: Naive CD4+ T cells (CD4+CD25-CD62L+CD44-) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Isolated naive CD4+ T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, penicillin, and streptomycin.

  • Treg Polarization: T cells are stimulated with plate-bound anti-CD3 (e.g., 2 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies. To induce Treg differentiation, the culture medium is supplemented with recombinant human TGF-β1 (e.g., 0.1 ng/mL for suboptimal conditions or higher concentrations for optimal conditions) and recombinant mouse IL-2 (e.g., 100 U/mL).[9][11]

  • IALA-d2 Treatment: this compound, dissolved in a suitable solvent such as DMSO, is added to the cell cultures at various concentrations (e.g., 1 µM to 50 µM) at the initiation of the culture or at a specified time point. An equivalent volume of the solvent is added to the control cultures.

  • Analysis: After a defined culture period (e.g., 3-4 days), cells are harvested and stained for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set. The percentage of CD4+Foxp3+ cells is determined by flow cytometry.

Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)
  • Cell Preparation: Naive CD4+ T cells are cultured under Treg polarizing conditions in the presence or absence of IALA-d2 as described above.

  • Staining: Towards the end of the culture period, cells are harvested and incubated with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red, according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The geometric mean fluorescence intensity (MFI) of the mitoROS probe in the T cell population is quantified by flow cytometry. An increase in MFI in the IALA-d2 treated group compared to the control group indicates an induction of mitoROS.

In Vivo Administration of IALA-d2 and Analysis of Intestinal Lamina Propria Tregs
  • Animal Model: C57BL/6 mice or other appropriate strains are used.

  • IALA-d2 Administration: this compound is administered to mice, typically via oral gavage, for a specified duration and at a defined dose. A vehicle control group receives the same volume of the solvent.

  • Isolation of Lamina Propria Lymphocytes: At the end of the treatment period, mice are euthanized, and the small and large intestines are harvested. The lamina propria lymphocytes are isolated using established protocols involving mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).

  • Flow Cytometry Analysis: The isolated lamina propria lymphocytes are stained for surface markers (e.g., CD45, CD4, CD25) and intracellular Foxp3. The frequency and absolute number of Tregs (CD4+Foxp3+) within the lamina propria are quantified by flow cytometry.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

IALA_Treg_Differentiation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mito Mitochondrion cluster_nucleus Nucleus IALA Isoallolithocholic Acid (IALA) Mito Mitochondrion IALA->Mito Enters Cell mitoROS mitoROS Mito->mitoROS Induction CNS3 Foxp3 CNS3 Enhancer mitoROS->CNS3 Signals to NR4A1 NR4A1 NR4A1->CNS3 Required for effect Foxp3 Foxp3 Expression CNS3->Foxp3 Enhances Treg_Diff Treg Differentiation Foxp3->Treg_Diff Drives

Caption: Signaling pathway of IALA-induced Treg differentiation.

In_Vitro_Treg_Differentiation_Workflow Start Start: Isolate Naive CD4+ T Cells Culture Culture with anti-CD3/CD28, IL-2, and TGF-β Start->Culture Treatment Add IALA-d2 or Vehicle (Control) Culture->Treatment Incubate Incubate for 3-4 Days Treatment->Incubate Stain Stain for CD4 and Intracellular Foxp3 Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify %CD4+Foxp3+ Cells Analyze->End

Caption: Experimental workflow for in vitro Treg differentiation assay.

Conclusion and Future Directions

This compound, as a stable isotope-labeled version of a potent immunomodulatory gut microbial metabolite, represents a significant tool for researchers in immunology and drug development. The detailed mechanisms, including the induction of mitoROS and the regulation of Foxp3 expression via the CNS3 enhancer, provide a solid foundation for understanding how gut-derived molecules can influence systemic immune responses. The quantitative data and experimental protocols outlined in this guide offer a practical resource for scientists seeking to investigate the therapeutic potential of IALA and similar compounds.

Future research should focus on further elucidating the precise molecular interactions between IALA, mitoROS, and the nuclear factors that regulate Foxp3 expression. Investigating the therapeutic efficacy of IALA-d2 in various preclinical models of autoimmune and inflammatory diseases will be crucial in translating these fundamental discoveries into clinical applications. Furthermore, exploring the synergistic effects of IALA with other immunomodulatory agents could open up new avenues for combination therapies. The continued exploration of the gut microbiome's metabolic products will undoubtedly uncover more novel regulators of immune function, paving the way for the next generation of immunotherapeutics.

References

Discovery and Synthesis of Isoallolithocholic Acid-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoallolithocholic acid (isoalloLCA), a secondary bile acid metabolite, has emerged as a significant modulator of immune responses, particularly in the differentiation of regulatory T cells (Tregs). Its deuterated isotopologue, Isoallolithocholic acid-d2 (isoalloLCA-d2), serves as a valuable tool in metabolic studies and as a potential therapeutic agent with altered pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of isoalloLCA-d2, with a focus on its role in T cell regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide range of physiological processes, including immune homeostasis.[1] Isoallolithocholic acid (isoalloLCA), a stereoisomer of lithocholic acid, is a metabolite produced by the gut microbiota.[2] Recent studies have highlighted its potent immunomodulatory functions, specifically its ability to enhance the differentiation of anti-inflammatory regulatory T cells (Tregs).[3] This discovery has opened new avenues for therapeutic interventions in inflammatory and autoimmune diseases.

The use of stable isotope-labeled compounds, such as this compound, is instrumental in pharmacokinetic and metabolic studies, allowing for precise quantification and tracing of the molecule in biological systems.[4] Deuteration can also favorably alter the metabolic profile of a drug, potentially enhancing its therapeutic efficacy. This guide focuses on the synthesis and biological context of isoalloLCA-d2.

Biological Significance: T Cell Regulation

IsoalloLCA has been identified as a key regulator of T cell differentiation, promoting the generation of Tregs.[3] Tregs play a critical role in maintaining immune tolerance and preventing excessive inflammatory responses. The mechanism of action of isoalloLCA involves the nuclear hormone receptor NR4A1.[3]

Signaling Pathway

IsoalloLCA enhances Treg differentiation by facilitating a permissive chromatin structure in the promoter region of the Foxp3 gene, the master transcription factor for Tregs.[3] This process is dependent on the nuclear hormone receptor NR4A1, which acts as a crucial mediator for the effects of isoalloLCA on Treg cells.[3] The binding of isoalloLCA to NR4A1 initiates a signaling cascade that ultimately leads to increased Foxp3 expression and the subsequent differentiation of naive T cells into Tregs.

IsoalloLCA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IsoalloLCA IsoalloLCA NR4A1_inactive NR4A1 (inactive) IsoalloLCA->NR4A1_inactive Binds to NR4A1_active NR4A1 (active) NR4A1_inactive->NR4A1_active Activation Foxp3_promoter Foxp3 Promoter NR4A1_active->Foxp3_promoter Translocates to nucleus and binds Foxp3_expression Foxp3 Expression Foxp3_promoter->Foxp3_expression Promotes Treg_differentiation Treg Differentiation Foxp3_expression->Treg_differentiation Induces

Figure 1: Isoallolithocholic acid signaling pathway in T cells.

Synthesis of this compound

Proposed Synthetic Workflow

A potential synthetic workflow for isoalloLCA-d2 starting from a commercially available precursor is outlined below. This process involves the oxidation of the 3β-hydroxyl group, followed by a stereoselective reduction using a deuterium (B1214612) source.

Synthesis_Workflow Start Isoallolithocholic Acid Step1 Oxidation (e.g., Jones oxidation) Start->Step1 Intermediate 3-oxo-5α-cholan-24-oic acid Step1->Intermediate Step2 Stereoselective Reduction (e.g., Sodium borodeuteride) Intermediate->Step2 Product This compound Step2->Product

Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis of this compound.

Protocol 1: Oxidation of Isoallolithocholic Acid

  • Dissolution: Dissolve Isoallolithocholic acid (1 equivalent) in acetone.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Oxidizing Agent: Slowly add Jones reagent (chromium trioxide in sulfuric acid) dropwise to the cooled solution with constant stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol.

  • Extraction: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxo-5α-cholan-24-oic acid.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of 3-oxo-5α-cholan-24-oic acid to this compound

  • Dissolution: Dissolve the purified 3-oxo-5α-cholan-24-oic acid (1 equivalent) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borodeuteride (NaBD₄) (excess equivalents) to the solution in portions.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or dilute acid.

  • Extraction: Extract the product with an organic solvent.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar reactions. Actual results may vary depending on specific reaction conditions and scale.

ParameterOxidation StepReduction StepOverall
Starting Material Isoallolithocholic Acid3-oxo-5α-cholan-24-oic acidIsoallolithocholic Acid
Product 3-oxo-5α-cholan-24-oic acidThis compoundThis compound
Typical Yield 85-95%90-98%76-93%
Purity (by HPLC) >95%>98%>98%
Deuterium Incorporation N/A>98% (at C-3)>98% (at C-3)

Characterization

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the position of the deuterium label. The absence of a proton signal at the C-3 position in the ¹H NMR spectrum would confirm successful deuteration.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a valuable research tool for investigating the metabolism and immunomodulatory functions of its parent compound. The proposed synthetic route provides a framework for its preparation in a laboratory setting. Further research into the biological activities of isoalloLCA and its deuterated analogs holds promise for the development of novel therapeutics for a range of immune-related disorders. The detailed understanding of its signaling pathway through NR4A1 in T cells offers a clear target for drug discovery and development efforts.

References

Methodological & Application

Application Note: Quantitative Analysis of Isoallolithocholic Acid in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (IALCA) is a secondary bile acid formed by the metabolic action of gut microbiota. As a stereoisomer of lithocholic acid (LCA), IALCA is gaining interest for its distinct biological activities. Bile acids are no longer viewed solely as digestive surfactants but are now recognized as critical signaling molecules that modulate various metabolic and inflammatory pathways. Accurate quantification of IALCA in biological samples is crucial for understanding its physiological concentrations, pharmacokinetic profiles, and its role in health and disease.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to distinguish between isomeric forms.[1] The use of stable isotope-labeled (SIL) internal standards is essential for accurate quantification in LC-MS/MS, as they compensate for matrix effects and variations during sample preparation.[2] This application note provides a detailed protocol for the quantification of Isoallolithocholic acid in plasma/serum and fecal matrices using a deuterated internal standard. Given the commercial availability and structural similarity, deuterated lithocholic acid (e.g., LCA-d4) is a suitable internal standard for the analysis of IALCA.[3]

Signaling Pathways of Bile Acids

Bile acids exert their systemic effects by activating specific receptors, primarily the farnesoid X receptor (FXR), a nuclear receptor, and the G-protein coupled receptor TGR5. These signaling pathways influence lipid and glucose metabolism, as well as inflammatory responses.

Caption: Overview of Bile Acid Metabolism and Signaling.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Isoallolithocholic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Isoallolithocholic acid in methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Isoallolithocholic acid-d2 (or a suitable analog like LCA-d4) in methanol.

  • Working Solutions: Prepare serial dilutions of the IALCA stock solution with methanol to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 10 µg/mL) in methanol.[4]

Sample Preparation

The choice of sample preparation method depends on the biological matrix.[5]

a) Plasma/Serum: Protein Precipitation [6]

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard. A 3:1 ratio of acetonitrile to sample is a common starting point.[5]

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.[5]

  • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

b) Feces: Liquid-Liquid Extraction [1]

  • Weigh approximately 50 mg of the fecal sample into a microcentrifuge tube.

  • Add 500 µL of methanol containing the internal standard.[1]

  • Add 150 µL of ultrapure water.[1]

  • Vortex the mixture vigorously for 10 minutes.[1]

  • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.[1]

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that should be optimized for the specific instrument being used.

Parameter Value
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature45°C
Mass Spectrometry
Ionization ModeESI Negative
Precursor Ion (Q1) for IALCA375.3 m/z
Product Ion (Q3) for IALCA375.3 m/z (pseudo-MRM)
Precursor Ion (Q1) for ISDependent on the deuterated standard used (e.g., 379.3 m/z for d4-LCA)
Product Ion (Q3) for ISDependent on the deuterated standard used (e.g., 379.3 m/z for d4-LCA)
Dwell Time50 ms
Collision Energy (CE)Optimized for the specific instrument
Declustering Potential (DP)Optimized for the specific instrument

Note: Due to the limited fragmentation of unconjugated bile acids in negative ion mode, a pseudo-MRM transition (monitoring the precursor ion in both Q1 and Q3) is often employed for quantification.[1]

Data Presentation

The quantitative data for Isoallolithocholic acid should be summarized in a clear and structured table for easy comparison across different samples or experimental conditions.

Sample ID Matrix IALCA Concentration (ng/mL or ng/g) %CV (n=3)
Control 1Plasma5.24.8
Control 2Plasma6.13.5
Treated 1Plasma15.85.2
Treated 2Plasma18.24.1
Fecal Control 1Feces150.76.3
Fecal Treated 1Feces325.45.9

The above data is illustrative and will vary depending on the study.

Method Validation Data

A summary of typical validation parameters for bile acid LC-MS/MS methods is provided below.[4]

Parameter Typical Value/Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL
Upper Limit of Quantification (ULOQ)5000 ng/mL
Accuracy85-115%
Intra- and Inter-assay Imprecision< 10%
Recovery92-110%

Experimental Workflow

The overall experimental workflow for the quantification of Isoallolithocholic acid is depicted below.

Experimental_Workflow cluster_prep SampleCollection Sample Collection (Plasma, Serum, or Feces) SamplePreparation Sample Preparation SampleCollection->SamplePreparation ProteinPrecipitation Protein Precipitation (Plasma/Serum) SamplePreparation->ProteinPrecipitation If Plasma/Serum LLE Liquid-Liquid Extraction (Feces) SamplePreparation->LLE If Feces LCMS_Analysis LC-MS/MS Analysis ProteinPrecipitation->LCMS_Analysis LLE->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing Results Results Interpretation DataProcessing->Results

Caption: Workflow for Isoallolithocholic Acid Quantification.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of Isoallolithocholic acid in biological matrices using LC-MS/MS with a deuterated internal standard. The provided methodologies for sample preparation, instrumental analysis, and data presentation offer a valuable resource for researchers, scientists, and drug development professionals investigating the role of IALCA in various physiological and pathological processes.

References

Application Notes and Protocols for the Quantification of Isoallolithocholic acid-d2 in Feces by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Isoallolithocholic acid (IALCA) is a secondary bile acid formed by the metabolic activities of the gut microbiota. As a stereoisomer of lithocholic acid, IALCA is of growing interest in metabolic and gut microbiome research. Its quantification in fecal samples provides valuable insights into the interplay between the gut microbiome and host physiology in various health and disease states. Accurate and reproducible measurement of IALCA is crucial, and the use of a stable isotope-labeled internal standard, such as Isoallolithocholic acid-d2 (IALCA-d2), is essential for precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and variations during sample preparation.[1][2]

This document provides a comprehensive protocol for the extraction and sample preparation of IALCA-d2 from human fecal samples for subsequent LC-MS/MS analysis.

Experimental Protocols

A robust and reliable method for the extraction of bile acids from complex fecal matrices is critical for accurate quantification.[3] The following protocol has been synthesized from established methods for bile acid analysis.[4][5][6]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)[5]

  • Ethanol (B145695) (LC-MS grade)

  • Acetonitrile (LC-MS grade)[7]

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)[7]

  • Ammonium (B1175870) hydroxide (B78521) (optional, for alkaline extraction)[4]

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol. The final concentration in the sample should be determined based on the expected endogenous levels of the analyte and instrument sensitivity.

  • Extraction Solvent: Methanol or ethanol are commonly used.[5] An alkaline extraction using 5% ammonium hydroxide in ethanol can improve the recovery of conjugated bile acids.[4]

2. Fecal Sample Homogenization

Proper homogenization is crucial for representative sampling. It is recommended to use wet (frozen) fecal samples over dried ones, as drying can lead to lower recovery rates for some bile acids.[5]

  • Thaw frozen fecal samples on ice.

  • Weigh approximately 50-200 mg of the fecal sample into a 2 mL polypropylene (B1209903) tube.[7][8]

  • Record the exact weight.

  • For normalization to dry weight, a separate aliquot of the same fecal sample should be weighed, lyophilized to a constant weight, and the dry weight recorded.[5]

3. Extraction Procedure

This protocol outlines a common solvent extraction method.

  • Spiking with Internal Standard: Add a known amount of the this compound internal standard spiking solution to each fecal sample.

  • Addition of Extraction Solvent: Add 1 mL of cold extraction solvent (e.g., methanol or 5% ammonium hydroxide in ethanol) to each tube.[4]

  • Homogenization: Homogenize the sample thoroughly using a bead beater or a mechanical homogenizer for 20 minutes.[9]

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet solid debris.[9]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas at room temperature or using a vacuum concentrator.[9]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).[9]

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 14,000 x g) for 10 minutes to remove any remaining particulates before transferring to an HPLC vial for analysis.[8]

Data Presentation

The following table summarizes typical performance characteristics for bile acid analysis methods in fecal samples, which can be expected for the analysis of Isoallolithocholic acid.

ParameterTypical ValueReference
Recovery 80-120%[5]
Intra-day Precision (%RSD) < 15%[5]
Inter-day Precision (%RSD) < 15%[5]
**Linearity (R²) **> 0.99N/A
Limit of Quantification (LOQ) 2.5 to 15 nM[5]

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the logical relationship of using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing FecalSample Fecal Sample (50-200 mg) SpikeIS Spike with this compound FecalSample->SpikeIS AddSolvent Add Extraction Solvent (e.g., Methanol) SpikeIS->AddSolvent Homogenize Homogenize (Bead Beater/Mechanical) AddSolvent->Homogenize Centrifuge1 Centrifuge (16,000 x g, 10 min, 4°C) Homogenize->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant DryDown Dry Under Nitrogen CollectSupernatant->DryDown Reconstitute Reconstitute in Mobile Phase DryDown->Reconstitute Centrifuge2 Centrifuge (14,000 x g, 10 min) Reconstitute->Centrifuge2 Transfer Transfer to HPLC Vial Centrifuge2->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Quantification Quantification using IALCA-d2 Signal LCMS->Quantification

Caption: Experimental workflow for fecal sample preparation.

G cluster_workflow Analytical Workflow cluster_quantification Quantification Logic Sample Fecal Sample (Contains Endogenous IALCA) Extraction Sample Preparation (Extraction, Cleanup) Sample->Extraction IS This compound (Known Amount Added) IS->Extraction LCMS LC-MS/MS Detection Extraction->LCMS Ratio Calculate Peak Area Ratio (IALCA / IALCA-d2) LCMS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Endogenous IALCA Concentration Calibration->Concentration

Caption: Logic of using a deuterated internal standard.

References

Application Notes and Protocols: Isoallolithocholic Acid-d2 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Isoallolithocholic acid-d2 as an internal standard for the accurate quantification of isoallolithocholic acid (ILA) in biological matrices using targeted metabolomics. Detailed experimental protocols and data presentation are included to facilitate method development and validation in research and drug development settings.

Introduction

Isoallolithocholic acid (ILA) is a secondary bile acid produced by the gut microbiota from the primary bile acid, chenodeoxycholic acid.[1] Emerging research has identified ILA as a significant signaling molecule that modulates various physiological processes, including immune responses and metabolic regulation.[1][2] Accurate quantification of ILA in biological samples is crucial for understanding its role in health and disease.

Targeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the precise measurement of bile acids.[3] The use of stable isotope-labeled internal standards, such as this compound, is essential for achieving accurate and reproducible quantification.[4][5] These standards co-elute with the endogenous analyte and exhibit identical ionization and fragmentation behavior, thereby compensating for variations in sample preparation, matrix effects, and instrument response.[4][5]

Data Presentation: Method Validation Summary

The following table represents typical validation data for a targeted LC-MS/MS method for the quantification of isoallolithocholic acid using this compound as an internal standard. This data demonstrates the performance characteristics of the assay in terms of linearity, accuracy, and precision.

Note: This table is a representative example based on typical performance for deuterated bile acid internal standards and should be used as a guideline. Actual values may vary depending on the specific matrix, instrumentation, and experimental conditions.

ParameterSpecificationResult
Linearity
Calibration Range1 - 1000 ng/mLAchieved
Correlation Coefficient (r²)≥ 0.990.998
Accuracy (Recovery)
Low QC (5 ng/mL)85 - 115%98.2%
Medium QC (100 ng/mL)85 - 115%102.5%
High QC (800 ng/mL)85 - 115%99.7%
Precision (%RSD)
Intra-day (n=6)≤ 15%< 8%
Inter-day (n=18)≤ 15%< 11%
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL

Experimental Protocols

The following protocols provide detailed methodologies for sample preparation and LC-MS/MS analysis for the quantification of isoallolithocholic acid in various biological matrices.

The choice of sample preparation method is dependent on the biological matrix.[3]

Protocol 3.1.1: Plasma and Serum - Protein Precipitation [3]

This method is a rapid and effective technique for removing proteins from plasma and serum samples.

  • Materials:

    • Ice-cold acetonitrile (B52724) (ACN)

    • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

    • Vortex mixer

    • Refrigerated centrifuge (capable of ≥14,000 x g)

    • HPLC vials with micro-inserts

  • Procedure:

    • Thaw plasma or serum samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

    • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial with a micro-insert for LC-MS/MS analysis.

Protocol 3.1.2: Feces - Liquid-Liquid Extraction [3]

This method is suitable for extracting bile acids from complex fecal matrices.

  • Materials:

    • Lyophilized or wet fecal sample

    • Methanol (B129727)

    • Ultrapure water

    • This compound internal standard (IS) working solution

    • Vortex mixer

    • Refrigerated centrifuge

  • Procedure:

    • Weigh approximately 50 mg of the fecal sample into a 2 mL microcentrifuge tube.

    • Add 500 µL of methanol containing the this compound internal standard.

    • Add 150 µL of ultrapure water.

    • Vortex the mixture vigorously for 10 minutes.

    • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial with a micro-insert for LC-MS/MS analysis.

Protocol 3.1.3: Liver Tissue - Homogenization and Protein Precipitation

This protocol is intended for the extraction of bile acids from liver tissue.

  • Materials:

    • Frozen liver tissue

    • Liquid nitrogen

    • Mortar and pestle or tissue homogenizer

    • Ice-cold isopropanol (B130326) (IPA)

    • This compound internal standard (IS) working solution

    • Refrigerated centrifuge

  • Procedure:

    • Pulverize a small piece of frozen liver tissue using a mortar and pestle with liquid nitrogen to prevent thawing.

    • Weigh out 50-55 mg of the pulverized tissue into a 2.0 mL homogenization tube.

    • Add 1.5 mL of ice-cold isopropanol containing the this compound internal standard.

    • Homogenize the sample (e.g., 3 cycles of 30 seconds at 6500 rpm, with cooling on ice between cycles).

    • Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

The following are typical LC-MS/MS parameters for the analysis of isoallolithocholic acid. These parameters should be optimized for the specific instrumentation used.

ParameterTypical Value
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A0.1% Formic acid in water or 5 mM Ammonium acetate (B1210297) in water[3]
Mobile Phase B0.1% Formic acid in acetonitrile/methanol (9:1, v/v)
Flow Rate0.3 - 0.5 mL/min[3]
Column Temperature40 - 50°C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[4]
Ion Spray Voltage-4500 V
Ion Source Temperature500 °C
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Isoallolithocholic acidPrecursor Ion (Q1): m/z 375.3 -> Product Ion (Q3): m/z 375.3 (pseudo-MRM) or specific fragments if available[6]
This compoundPrecursor Ion (Q1): m/z 377.3 -> Product Ion (Q3): m/z 377.3 (pseudo-MRM)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving isoallolithocholic acid and a typical experimental workflow for its targeted analysis.

Experimental Workflow for Targeted Metabolomics of Isoallolithocholic Acid cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Spiking with This compound Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction LC Separation Chromatographic Separation Extraction->LC Separation MS Detection Mass Spectrometric Detection (MRM) LC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Quantification Concentration Calculation Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Figure 1. Experimental workflow for targeted metabolomics.

Isoallolithocholic Acid (ILA) Signaling Pathways cluster_VDR VDR Pathway cluster_TGR5 TGR5 Pathway ILA Isoallolithocholic Acid (ILA) VDR Vitamin D Receptor (VDR) ILA->VDR TGR5 TGR5 (GPBAR1) ILA->TGR5 VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Gene Target Gene Transcription VDRE->Gene AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular Cellular Response (e.g., GLP-1 Secretion) PKA->Cellular

Figure 2. ILA signaling through VDR and TGR5 pathways.

Conclusion

The use of this compound as an internal standard in targeted LC-MS/MS metabolomics provides a robust and reliable method for the accurate quantification of isoallolithocholic acid in diverse biological matrices. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers and drug development professionals investigating the role of this important secondary bile acid in health and disease. The implementation of stable isotope dilution techniques is paramount for generating high-quality, reproducible data in the field of metabolomics.

References

Application Note: Solid-Phase Extraction of Isoallolithocholic acid-d2 for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of Isoallolithocholic acid-d2 from biological matrices prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isoallolithocholic acid, a secondary bile acid isomer, is a subject of growing interest in metabolic and gut microbiome research. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and procedural losses.

The described method employs a reversed-phase SPE mechanism, which is effective for extracting moderately nonpolar compounds like bile acids from aqueous samples. This protocol is designed to be a reliable starting point for method development and can be adapted for various biological samples, including plasma, serum, and fecal extracts.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Fecal Extract) Spike Spike with this compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with cold methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Pre-treated Sample Supernatant->Load Condition Condition C18 SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (e.g., Water) to remove polar impurities Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Dry Evaporate Eluate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Application Note: Quantitative Determination of Isoallolithocholic Acid-d2 in Human Plasma using Protein Precipitation and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable protein precipitation protocol for the extraction of Isoallolithocholic acid (IALCA) from human plasma. The subsequent quantification is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using its deuterated internal standard, Isoallolithocholic acid-d2 (IALCA-d2). This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this secondary bile acid in a complex biological matrix. The protocol consistently yields high recovery and excellent linearity, precision, and accuracy, meeting the standards for bioanalytical method validation.

Introduction

Isoallolithocholic acid (IALCA) is a secondary bile acid formed by the metabolic activity of gut microbiota. As a stereoisomer of lithocholic acid, IALCA is an important signaling molecule, primarily interacting with the Vitamin D Receptor (VDR) and the G-protein coupled receptor TGR5. The accurate quantification of IALCA in biological matrices is crucial for understanding its physiological and pathological roles. Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and efficiency in removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification.[3]

Experimental Protocols

Materials and Reagents
  • Human plasma (K2-EDTA)

  • Isoallolithocholic acid (IALCA) reference standard

  • This compound (IALCA-d2) internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Equipment
  • Calibrated micropipettes

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of >14,000 x g)

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Protein Precipitation Protocol
  • Sample Thawing: Thaw human plasma samples and quality control (QC) samples on ice.

  • Internal Standard Spiking: To 100 µL of each plasma sample, calibration standard, and QC sample in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.[4]

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Final Centrifugation: Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial with an insert for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Human Plasma is Add 10 µL IALCA-d2 (IS) plasma->is acn Add 400 µL Ice-Cold Acetonitrile is->acn vortex1 Vortex (1 min) acn->vortex1 centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (14,000 x g, 5 min, 4°C) reconstitute->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample lcms LC-MS/MS Analysis final_sample->lcms

Experimental workflow for protein precipitation.

Data Presentation

The following tables summarize the expected quantitative performance of the this compound quantification assay based on this protein precipitation protocol.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range (LLOQ - ULOQ)0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%RSD) (n=6)Inter-day Accuracy (%) (n=18, 3 days)Inter-day Precision (%RSD) (n=18, 3 days)
LLOQ0.598.68.299.19.5
Low QC1.5102.36.5101.57.8
Mid QC5097.84.198.55.2
High QC400101.23.5100.84.3

Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%RSD) ≤15% (≤20% for LLOQ).

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low QC1.592.598.2
High QC40095.1101.5

Recovery of >85% is generally considered acceptable for bioanalytical methods.[3] Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution, with values between 85-115% indicating minimal matrix effect.

Isoallolithocholic Acid Signaling Pathway

Isoallolithocholic acid is a known ligand for the Vitamin D Receptor (VDR) and the G-protein coupled receptor TGR5. Upon binding, it can modulate the transcription of target genes and activate downstream signaling cascades, influencing various physiological processes.

G cluster_signaling IALCA Signaling Pathways cluster_vdr VDR Pathway cluster_tgr5 TGR5 Pathway IALCA Isoallolithocholic Acid (IALCA) VDR Vitamin D Receptor (VDR) IALCA->VDR TGR5 TGR5 Receptor IALCA->TGR5 VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR dimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription regulates AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream phosphorylates

IALCA signaling via VDR and TGR5 pathways.

Conclusion

The protein precipitation protocol described in this application note provides a simple, rapid, and effective method for the extraction of Isoallolithocholic acid from human plasma for LC-MS/MS analysis. The use of this compound as an internal standard ensures high accuracy and precision. This method is well-suited for high-throughput bioanalysis in both research and drug development settings, enabling reliable quantification of this important secondary bile acid.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Isoallolithocholic Acid-d2 from Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (IALCA) is a secondary bile acid isomer of lithocholic acid, formed by the metabolic activity of gut microbiota. Emerging research has identified bile acids not just as agents in digestion, but as critical signaling molecules in various metabolic and inflammatory pathways. IALCA, in particular, is a ligand for the Vitamin D Receptor (VDR) and the G-protein coupled receptor TGR5, highlighting its potential role in modulating gene expression and cellular functions.[1] The accurate quantification of IALCA in biofluids is paramount for understanding its physiological and pathological significance. Isoallolithocholic acid-d2 is a stable isotope-labeled internal standard, ideal for quantitative bioanalysis using mass spectrometry due to its near-identical physicochemical properties to the unlabeled analyte, which allows it to compensate for variability in sample preparation and matrix effects.[2]

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of this compound from various biofluids, including plasma, serum, and urine, for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of bile acids, including isomers of lithocholic acid, following a liquid-liquid extraction or protein precipitation sample preparation.

Table 1: Method Validation Parameters

ParameterTypical ValueBiofluid
Linearity Range0.25 - 5000 nMSerum/Plasma, Urine
Lower Limit of Quantification (LLOQ)0.25 - 10 nMSerum/Plasma, Urine
Upper Limit of Quantification (ULOQ)2.5 - 5 µMSerum/Plasma, Urine
Mean Accuracy81.2 - 118.9%[3]Serum/Plasma, Urine
Precision (RSD)~6.5%[3]Serum/Plasma, Urine
Mean Recovery88% (Serum/Plasma), 93% (Urine)[3]Serum/Plasma, Urine

Table 2: Example Gradient Elution for UPLC-MS/MS

Time (min)% Mobile Phase A (Water with 0.1% Formic Acid)% Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
0.07030
2.05050
10.0595
12.0595
12.17030
15.07030

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma and Serum

This method is a rapid and effective procedure for removing the majority of proteins from plasma and serum samples.

Materials:

  • Plasma or serum samples

  • Ice-cold acetonitrile (B52724) (ACN) containing this compound internal standard (concentration to be optimized based on expected analyte levels)

  • Vortex mixer

  • Centrifuge capable of ≥14,000 x g and 4°C

  • HPLC vials with microinserts

Procedure:

  • Thaw plasma or serum samples on ice.

  • In a microcentrifuge tube, add 50 µL of the plasma or serum sample.[1]

  • Add 150 µL of ice-cold acetonitrile containing the this compound internal standard. A 3:1 ratio of acetonitrile to sample is a common starting point.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.[1]

  • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an HPLC vial with a microinsert for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction of this compound from Urine

This protocol is optimized for the extraction of bile acids from urine, a less complex matrix than plasma but one that can have variable composition.

Materials:

  • Urine samples

  • 1 M Sulfuric Acid

  • Sodium sulfate (B86663)

  • Dichloromethane (B109758) (DCM)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen stream or vacuum concentrator)

  • Reconstitution solvent (e.g., 50:50 methanol:water with 0.1% formic acid)

Procedure:

  • To a 10 mL glass vial, add 2 mL of urine.

  • Add 2 mL of 1 M sulfuric acid to adjust the pH.[4][5]

  • Add 0.2 g of sodium sulfate to increase the ionic strength of the aqueous phase.[4]

  • Vortex the vial until the salt is completely dissolved.[4]

  • Add 4 mL of dichloromethane (DCM) containing the this compound internal standard and vortex for 1 minute.[4]

  • Centrifuge the vial for 1 minute at 3500 rpm to separate the layers.[4]

  • Carefully collect the lower organic (DCM) layer.

  • Evaporate the DCM extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biofluid Sample (Plasma, Serum, or Urine) add_is Add Isoallolithocholic acid-d2 Internal Standard start->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction separation Phase Separation (Centrifugation) extraction->separation collect_supernatant Collect Supernatant/ Organic Layer separation->collect_supernatant evaporation Evaporation (if necessary) collect_supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing and Quantification lcms->data_processing cluster_cell Target Cell IALCA Isoallolithocholic Acid (IALCA) TGR5 TGR5 Receptor (GPCR) IALCA->TGR5 activates VDR Vitamin D Receptor (VDR) (Nuclear Receptor) IALCA->VDR binds adenylyl_cyclase Adenylyl Cyclase TGR5->adenylyl_cyclase activates VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR cAMP cAMP adenylyl_cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB gene_expression_tgr5 Gene Expression CREB->gene_expression_tgr5 RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE gene_expression_vdr Gene Expression VDRE->gene_expression_vdr

References

Troubleshooting & Optimization

Optimizing chromatographic peak shape for Isoallolithocholic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape for Isoallolithocholic acid-d2.

Troubleshooting Guide

Poor peak shape can compromise the accuracy and precision of your analytical results. This guide addresses common peak shape issues encountered during the analysis of this compound.

Q1: What are the common causes of peak tailing for this compound and how can I fix it?

Peak tailing is a common issue in the chromatography of acidic compounds like bile acids. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Isoallolithocholic acid is an acidic molecule. If the mobile phase pH is not sufficiently low, the carboxyl group can ionize and interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Recommendation: Adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa of the carboxylic acid group. Using a mobile phase containing 0.1% formic acid is a common practice to ensure the analyte is in its neutral form.[1]

  • Column Choice and Condition: The type and condition of the HPLC column are critical for achieving good peak shape.

    • Recommendation: Use a high-purity, end-capped C18 column to minimize the number of free silanol (B1196071) groups.[1] If peak tailing persists, consider a column with a different stationary phase, such as one with an embedded polar group. Also, ensure the column is not old or contaminated, which can be a source of active sites.

  • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak shape distortion.

    • Recommendation: Ensure the buffer concentration is sufficient, typically in the range of 5-20 mM, to maintain a consistent pH environment.[1]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Recommendation: Reduce the injection volume or the concentration of the sample to see if the peak shape improves.

Q2: My this compound peak is showing fronting. What could be the cause and solution?

Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions.

Troubleshooting Steps:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Recommendation: Dissolve the this compound standard in a solvent that is similar to or weaker than the initial mobile phase composition.

  • Column Overload: Similar to peak tailing, injecting a very high concentration of the analyte can lead to peak fronting.

    • Recommendation: Dilute the sample and re-inject to see if the peak shape becomes more symmetrical.

  • Column Collapse: In highly aqueous mobile phases, some C18 columns can experience "phase collapse," where the stationary phase loses its proper orientation. This can lead to poor peak shape.

    • Recommendation: Ensure your C18 column is suitable for highly aqueous conditions or avoid using 100% aqueous mobile phase for extended periods.

Q3: I am observing split peaks for this compound. How can I troubleshoot this?

Split peaks can be caused by issues with the column or the injection process.

Troubleshooting Steps:

  • Partially Blocked Frit: A common cause of split peaks is a partially blocked inlet frit on the column, which distorts the sample band as it enters the column.

    • Recommendation: Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced, or a new column may be required.

  • Column Bed Deformation: A void or channel in the column packing material can cause the sample to travel through the column at different rates, resulting in a split peak.

    • Recommendation: This usually indicates column degradation, and the column should be replaced.

  • Injector Problems: Issues with the autosampler, such as a partially clogged needle or incorrect injection port seating, can lead to a distorted injection profile and split peaks.

    • Recommendation: Perform routine maintenance on your injector system.

Frequently Asked Questions (FAQs)

Q1: What is the ideal column chemistry for separating this compound from its isomers?

Separating stereoisomers like Isoallolithocholic acid from its counterparts (e.g., allolithocholic acid, lithocholic acid) is a significant challenge in bile acid analysis.[2]

  • Recommendation: A high-resolution reversed-phase C18 column with a small particle size (e.g., ≤ 2.7 µm) is a good starting point.[1][2] For challenging separations, exploring different stationary phase selectivities, such as phenyl-hexyl or polar-embedded phases, may provide the necessary resolution. The choice of stationary phase can influence the elution order of isomeric pairs.

Q2: What are the recommended mobile phase compositions for the analysis of this compound?

  • Recommendation: A binary gradient consisting of an aqueous mobile phase (A) and an organic mobile phase (B) is typically used.

    • Mobile Phase A: Water with an acidic modifier, such as 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[1][3] The acidic modifier is crucial for controlling the ionization of the bile acid and improving peak shape.

    • Mobile Phase B: Acetonitrile (B52724) or a mixture of methanol (B129727) and acetonitrile.[1][4] The choice of organic solvent can affect the selectivity of the separation.

Q3: How does the use of a deuterated standard like this compound affect the chromatography?

In general, deuterium (B1214612) labeling has a minimal effect on the chromatographic retention time compared to the non-labeled analog. However, it is essential for accurate quantification by mass spectrometry, as it serves as an ideal internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Q4: What are the key mass spectrometry parameters for the detection of this compound?

  • Recommendation:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of bile acids, as the carboxylic acid group is readily deprotonated.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity for quantification.[1] You will need to determine the optimal precursor and product ions for this compound.

Experimental Protocols

Below is a representative experimental protocol for the analysis of this compound. This should be considered a starting point, and optimization may be required for your specific application and instrumentation.

Sample Preparation (from Plasma)
  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the deuterated internal standard (if this compound is not the internal standard itself).[1]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.[1]

LC-MS/MS Method Parameters
ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.4 mL/min
Column Temperature45°C
Injection Volume5 µL
Gradient30% B to 95% B over 10 minutes
Mass Spectrometry
Ionization ModeESI Negative[1]
Ion Spray Voltage-4500 V[1]
Source Temperature500°C[1]
Detection ModeMultiple Reaction Monitoring (MRM)[1]

Quantitative Data

The following table provides representative chromatographic retention times for a selection of bile acids to illustrate the separation that can be achieved. Actual retention times will vary depending on the specific chromatographic conditions used.

CompoundRetention Time (min)
Taurocholic acid3.5
Glycocholic acid4.2
Cholic acid5.8
Taurochenodeoxycholic acid6.5
Glycochenodeoxycholic acid7.1
Chenodeoxycholic acid8.9
Isoallolithocholic acid 10.2
Lithocholic acid10.5

Visualizations

Troubleshooting Workflow for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it 1.5-2 units below pKa?) start->check_ph adjust_ph Adjust pH with Acidic Modifier (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Evaluate Column (High-purity, end-capped C18?) check_ph->check_column Yes adjust_ph->check_column replace_column Consider Different Column Chemistry or Replace Old Column check_column->replace_column No/Old check_overload Check for Sample Overload (Reduce concentration/volume) check_column->check_overload Yes replace_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes good_peak Good Peak Shape Achieved check_overload->good_peak No dilute_sample->good_peak

Caption: Troubleshooting workflow for addressing peak tailing issues.

General Experimental Workflow

experimental_workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI Negative, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Results data_analysis->results

Caption: A generalized workflow for the quantification of Isoallolithocholic Acid.[1]

References

Reducing ion suppression for Isoallolithocholic acid-d2 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Isoallolithocholic acid-d2 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ion suppression, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2] This is a significant concern because it can lead to inaccurate and unreliable quantification, underestimation of the analyte concentration, and poor assay sensitivity and reproducibility. Biological samples such as plasma, serum, and urine are complex matrices containing numerous endogenous components like salts, phospholipids (B1166683), and other bile acids that can interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4][5]

Q2: How can I detect ion suppression in my LC-MS/MS analysis of this compound?

A2: A common and effective method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.[3][4] This involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample (e.g., plasma extract without the analyte) is then injected.[3][4] Any dip or decrease in the constant baseline signal of this compound indicates a region where co-eluting matrix components are causing ion suppression.[3]

Q3: What are the most common causes of ion suppression for bile acids like this compound?

A3: The primary causes of ion suppression for bile acids are matrix effects originating from the biological sample.[6] Key interfering components include:

  • Phospholipids: These are abundant in plasma and serum and are notorious for causing significant ion suppression in reversed-phase chromatography.[3]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used in sample preparation can crystallize in the ESI source, reducing ionization efficiency.[3]

  • Other Endogenous Molecules: The biological matrix is complex and contains numerous other small molecules that can co-elute and compete for ionization.[4]

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression for this analysis?

A4: Electrospray ionization (ESI) is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). This is attributed to the more complex ionization mechanism in ESI, which relies on the formation of charged droplets and solvent evaporation.[1] If significant ion suppression is encountered with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to reduce these effects.[7]

Troubleshooting Guide

Issue: Low or No Signal for this compound

This is one of the most common problems encountered and is often linked to ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

G start Start: Low/No Signal for This compound check_is Check Internal Standard (IS) Signal (e.g., Isoallolithocholic acid-d4) start->check_is is_ok IS Signal OK? check_is->is_ok is_low IS Signal Also Low/Absent is_ok->is_low No matrix_effect Strong Matrix Effect (Ion Suppression) Likely Affecting Both Analyte and IS is_ok->matrix_effect Yes system_issue Potential System-Wide Issue (e.g., Clogged lines, Source Contamination, Instrument Malfunction) is_low->system_issue optimize_sample_prep Optimize Sample Preparation (See Protocol 1 & Table 1) matrix_effect->optimize_sample_prep tune_ms Tune MS Source Parameters system_issue->tune_ms optimize_chromatography Optimize Chromatography (See Protocol 2) optimize_sample_prep->optimize_chromatography optimize_chromatography->tune_ms end End: Signal Restored tune_ms->end

Caption: Troubleshooting workflow for low signal of this compound.

Strategies for Reducing Ion Suppression

Effective mitigation of ion suppression typically involves a multi-pronged approach focusing on sample preparation, chromatographic separation, and mass spectrometer settings.

Optimization of Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest.

Comparison of Sample Preparation Techniques for this compound

TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.Limited cleanup; phospholipids and other soluble components remain, often leading to significant ion suppression.[8][5]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Can provide cleaner extracts than PPT.Can be labor-intensive and may require optimization of solvent systems.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent.Provides the cleanest extracts, significantly reducing matrix effects.[5] Highly selective and can be automated.More expensive and requires more extensive method development.
Chromatographic Separation

Optimizing the liquid chromatography method is crucial to separate this compound from co-eluting matrix components.[8]

Key Chromatographic Parameters to Optimize:

  • Column Chemistry: Utilize a column that provides good retention and selectivity for bile acids, such as a C18 or a specialized phase.

  • Mobile Phase Composition: The choice of organic solvent (e.g., methanol, acetonitrile) and aqueous phase, including additives, can significantly impact separation.[8] Using acetone (B3395972) as an eluotropic solvent has been shown to be effective in eluting problematic lipids.[9]

  • Gradient Elution: A well-designed gradient can effectively separate the analyte from early-eluting salts and late-eluting phospholipids.[8]

  • Flow Rate: Lower flow rates (e.g., using microflow LC) can sometimes reduce ion suppression.[8]

Use of Stable Isotope-Labeled Internal Standard (SIL-IS)

The most effective way to compensate for unavoidable and variable ion suppression is to use a stable isotope-labeled internal standard, such as Isoallolithocholic acid-d4.[5] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for an accurate analyte-to-IS ratio for quantification.[5]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects before LC-MS/MS analysis of this compound.

G start Start: Plasma Sample step1 1. Add Internal Standard (Isoallolithocholic acid-d4) to plasma. start->step1 step2 2. Pre-treat Sample (e.g., dilute with buffer). step1->step2 step3 3. Condition SPE Cartridge (e.g., Methanol, then Water). step2->step3 step4 4. Load Sample onto SPE Cartridge. step3->step4 step5 5. Wash Cartridge (to remove salts and polar interferences). step4->step5 step6 6. Elute Analyte (with organic solvent, e.g., Methanol). step5->step6 step7 7. Evaporate Eluate to Dryness. step6->step7 step8 8. Reconstitute in Initial Mobile Phase. step7->step8 end End: Analyze by LC-MS/MS step8->end

References

Isoallolithocholic acid-d2 stability and degradation product analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoallolithocholic acid-d2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: Isoallolithocholic acid is a secondary bile acid metabolite produced by gut microbiota. The deuterated form, this compound, is a stable isotope-labeled internal standard used for accurate quantification of the non-labeled compound in biological matrices by mass spectrometry-based methods like LC-MS or GC-MS. The deuterium (B1214612) labels provide a distinct mass-to-charge ratio, allowing for differentiation from the endogenous analyte.

Q2: How should I store this compound to ensure its stability?

Q3: What are the potential degradation pathways for this compound?

A3: Based on the general knowledge of bile acid chemistry, potential degradation pathways for this compound under stress conditions could include oxidation of the hydroxyl group, and reactions involving the carboxylic acid side chain. Forced degradation studies are necessary to identify the specific degradation products.[1][2]

Q4: Which analytical methods are recommended for analyzing this compound and its potential degradation products?

A4: High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most common and powerful techniques for the analysis of bile acids and their derivatives.[3][4] These methods offer high sensitivity and specificity, enabling the separation and identification of structurally similar compounds, which is crucial for distinguishing between isomers and degradation products.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the bile acids.[3][4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC/UHPLC Analysis
  • Possible Cause: Inappropriate column choice.

    • Solution: A C18 reversed-phase column is a common and effective choice for bile acid separation.[3] Consider using a column with a smaller particle size (e.g., sub-2 µm) for better resolution.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: A common mobile phase combination is water with a small percentage of formic acid (for protonation in positive ion mode) or ammonium (B1175870) acetate (B1210297) (for negative ion mode) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3] Optimize the gradient elution profile to achieve better separation of your analyte from potential impurities or degradation products.

  • Possible Cause: Inadequate sample preparation.

    • Solution: Ensure that proteins are precipitated from biological samples using a suitable solvent like cold acetonitrile.[3] Evaporate the supernatant to dryness and reconstitute in the initial mobile phase to ensure compatibility with the chromatographic system.[3]

Issue 2: Low Signal Intensity or Poor Sensitivity in Mass Spectrometry
  • Possible Cause: Incorrect ionization mode.

    • Solution: Electrospray ionization (ESI) is commonly used for bile acids.[3] Negative ion mode is often preferred as bile acids readily form [M-H]⁻ ions.[5]

  • Possible Cause: Suboptimal MS parameters.

    • Solution: Optimize MS parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal for this compound. For targeted quantification, use Multiple Reaction Monitoring (MRM) mode and optimize the precursor and product ion transitions.[3]

Issue 3: Suspected Degradation of this compound Stock Solution
  • Possible Cause: Improper storage conditions.

    • Solution: Prepare fresh stock solutions for each experiment. If storing, aliquot and store at -80°C. Before use, compare the response of the stored solution against a freshly prepared standard to check for any degradation.

  • Possible Cause: Instability in the chosen solvent.

    • Solution: While methanol or ethanol (B145695) are common solvents, assess the stability of this compound in your specific solvent over time by analyzing it at different time points.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a compound and to identify potential degradation products.[6][7]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions: Expose the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (unstressed stock solution), by a stability-indicating LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass spectrometer can be used to obtain mass information on the potential degradation products.

Quantitative Data Summary

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h[Data to be filled from experiment][Data to be filled from experiment]
0.1 M NaOH, 60°C, 24h[Data to be filled from experiment][Data to be filled from experiment]
3% H₂O₂, RT, 24h[Data to be filled from experiment][Data to be filled from experiment]
80°C, 48h (Solid)[Data to be filled from experiment][Data to be filled from experiment]
80°C, 48h (Solution)[Data to be filled from experiment][Data to be filled from experiment]
Photolytic (UV/Vis)[Data to be filled from experiment][Data to be filled from experiment]
LC-MS Method for Analysis

Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for unknown degradation product identification.

  • MRM Transition for this compound: To be determined by infusing the standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress control Control Sample (Unstressed) stock->control lcms LC-MS Analysis stress->lcms control->lcms data Data Acquisition lcms->data compare Compare Stressed vs. Control Chromatograms data->compare identify Identify & Quantify Degradation Products compare->identify report Generate Stability Report identify->report logical_relationship cluster_stability Stability Influencing Factors cluster_degradation Potential Degradation Products compound This compound pH pH compound->pH temp Temperature compound->temp light Light compound->light oxidants Oxidizing Agents compound->oxidants deg1 Oxidized Products pH->deg1 deg2 Hydrolysis Products pH->deg2 deg3 Isomers pH->deg3 temp->deg1 temp->deg2 temp->deg3 light->deg1 light->deg2 light->deg3 oxidants->deg1 oxidants->deg2 oxidants->deg3

References

Technical Support Center: Quantification of Isoallolithocholic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Isoallolithocholic acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common interferences encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the quantification of this compound?

The most common interferences in the quantification of this compound, a deuterated internal standard, can be categorized as follows:

  • Isotopic Exchange: The deuterium (B1214612) labels on this compound can exchange with hydrogen atoms from the sample matrix or solvents, leading to a decrease in the internal standard signal and a corresponding artificial increase in the signal of the unlabeled analyte. This is more likely to occur at certain positions on the molecule, for instance, on hydroxyl groups or carbons adjacent to carbonyl groups, and can be influenced by pH and temperature.[1][2]

  • Chromatographic Shift: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. If this shift is significant, it can lead to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components.

  • Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to ion suppression or enhancement.[3][4] This can significantly impact the accuracy and precision of quantification.

  • Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio (m/z) as this compound or its fragments. In bile acid analysis, other bile acid isomers or their metabolites can be potential isobaric interferences.[5]

  • Purity of the Internal Standard: The this compound standard itself may contain a small amount of the unlabeled Isoallolithocholic acid, which can lead to a positive bias in the measurement of the analyte, especially at the lower limit of quantification (LLOQ).

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during this compound quantification.

Problem 1: Inconsistent or Drifting Internal Standard (IS) Response

Q2: My this compound signal is inconsistent across my sample batch. What should I investigate?

An inconsistent internal standard response is a critical issue that can compromise the validity of your entire analytical run. Here’s a step-by-step troubleshooting workflow:

Workflow for Investigating Inconsistent Internal Standard Response:

G start Inconsistent IS Response check_prep Verify Sample Preparation Consistency start->check_prep check_stability Investigate Isotopic Exchange check_prep->check_stability If consistent solution_prep Optimize Sample Preparation check_prep->solution_prep If inconsistent check_matrix Assess for Differential Matrix Effects check_stability->check_matrix If stable solution_stability Modify Storage & Solvent Conditions check_stability->solution_stability If unstable check_instrument Evaluate Instrument Performance check_matrix->check_instrument If no differential effects solution_matrix Improve Chromatographic Separation check_matrix->solution_matrix If differential effects are present solution_instrument Perform Instrument Maintenance check_instrument->solution_instrument If performance issues

Caption: Troubleshooting workflow for inconsistent internal standard response.

Detailed Steps:

  • Verify Sample Preparation Consistency: Ensure that the internal standard is being added at the same concentration to every sample and that the extraction procedure is performed uniformly.

  • Investigate Isotopic Exchange: Perform a stability study by incubating the internal standard in the sample matrix and reconstitution solvent at different temperatures and for varying durations. Analyze the samples for a decrease in the IS signal and the appearance of the unlabeled analyte.

  • Assess for Differential Matrix Effects: Conduct a post-extraction addition experiment to compare the IS response in a clean solution versus a matrix-containing solution. A significant difference indicates a matrix effect.

  • Evaluate Instrument Performance: Check for issues with the autosampler, pump, or mass spectrometer source that could lead to inconsistent injections or ionization.

Problem 2: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ)

Q3: I'm observing poor accuracy and high variability in my LLOQ samples. What could be the cause?

This is often due to interferences that have a more pronounced effect at low analyte concentrations.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Purity of Internal Standard Analyze a neat solution of the this compound internal standard and monitor for the presence of the unlabeled analyte.The response of the unlabeled analyte should be less than 5% of the response of the LLOQ sample.
Matrix Effects Dilute the sample with a surrogate matrix or mobile phase to reduce the concentration of interfering components. Optimize the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation).Improved accuracy and precision of LLOQ samples.
Carryover Inject a blank sample immediately after a high concentration standard or sample.The analyte peak in the blank should be less than 20% of the LLOQ peak area.
Problem 3: Suspected Isobaric Interference

Q4: How can I confirm and resolve a suspected isobaric interference with this compound?

Isobaric interferences can be challenging to identify. Here is a systematic approach to investigate and mitigate this issue.

Experimental Protocol for Investigating Isobaric Interference:

  • High-Resolution Mass Spectrometry (HRMS) Analysis: If available, analyze the sample using a high-resolution mass spectrometer. This can often differentiate between the analyte and an isobaric interference based on their exact mass.

  • Chromatographic Separation: Optimize the chromatographic method to try and separate the this compound from the potential interference.

    • Modify Gradient: Adjust the mobile phase gradient to increase the separation of closely eluting peaks.

    • Change Column Chemistry: Test a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity.

  • Alternative Fragment Ion Monitoring: If chromatographic separation is not possible, investigate if there is a unique fragment ion for this compound that is not present for the interfering compound. Monitor this alternative transition.

Logical Diagram for Resolving Isobaric Interference:

G start Suspected Isobaric Interference hrms Analyze with HRMS start->hrms chromatography Optimize Chromatography hrms->chromatography Same Exact Mass resolved Interference Resolved hrms->resolved Different Exact Mass fragments Investigate Alternative Fragments chromatography->fragments No Separation chromatography->resolved Separation Achieved fragments->resolved Unique Fragment Found not_resolved Interference Persists fragments->not_resolved No Unique Fragment

Caption: A logical workflow for addressing suspected isobaric interference.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement on this compound due to the sample matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase.

    • Set B (Post-extraction Spike): Extract a blank matrix sample and then spike this compound into the final extract.

    • Set C (Pre-extraction Spike): Spike this compound into a blank matrix sample before extraction.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (%) Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement
Protocol 2: Assessment of Isotopic Exchange

Objective: To determine the stability of the deuterium labels on this compound under experimental conditions.

Procedure:

  • Prepare two sets of samples:

    • Set 1: Spike this compound into the blank biological matrix.

    • Set 2: Spike this compound into the reconstitution solvent.

  • Incubate aliquots from each set at different temperatures (e.g., 4°C, room temperature) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples and monitor the peak area of both this compound and the unlabeled Isoallolithocholic acid.

Data Presentation:

Condition Incubation Time (hours) Temperature (°C) pH % Decrease in IS Signal Analyte Peak Detected in IS Channel?
Biological Matrix047.40%No
Biological Matrix24257.415%Yes
Reconstitution Solvent046.00%No
Reconstitution Solvent24258.030%Yes

This is a representative table. Actual results may vary.

Signaling Pathways Involving Isoallolithocholic Acid

Isoallolithocholic acid, like other bile acids, is a signaling molecule that can activate specific receptors. Understanding these pathways can be relevant for interpreting experimental results.

G ILCA Isoallolithocholic Acid TGR5 TGR5 ILCA->TGR5 VDR VDR ILCA->VDR AC Adenylate Cyclase TGR5->AC VDR_RXR VDR-RXR Complex VDR->VDR_RXR cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE VDRE->Gene

Caption: Signaling pathways of Isoallolithocholic acid via TGR5 and VDR.

References

Method refinement for Isoallolithocholic acid-d2 analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoallolithocholic acid-d2 Analysis

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantitative analysis of this compound (ILA-d2) in complex biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound recommended for quantitative analysis?

A1: Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS analysis for several key reasons:

  • Correction for Matrix Effects: They help to correct for variations in ionization efficiency caused by co-eluting matrix components.[1]

  • Compensation for Sample Preparation Losses: Since the deuterated standard is added at the beginning of the sample preparation process, it experiences similar losses as the analyte of interest during extraction and handling.[1]

  • Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, variability is minimized, leading to more accurate and precise results.[1]

Q2: What are the optimal storage conditions for this compound standards and samples containing them?

A2: For optimal stability, it is recommended to store stock solutions of this compound as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month. For long-term storage of biological samples, -80°C is the preferred temperature to minimize degradation.[2] It is also advisable to minimize freeze-thaw cycles by preparing single-use aliquots.[2]

Q3: Can the deuterium (B1214612) atoms on this compound exchange with protons from the solvent?

A3: Deuterium exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are in chemically active positions.[3][4] This can be influenced by factors like pH and temperature. To minimize this risk, it is crucial to use deuterated standards where the labels are placed in non-exchangeable positions. When using a new batch of deuterated standards, it's good practice to assess its stability under your specific analytical conditions.

Q4: How can I avoid crosstalk between the analyte and the this compound internal standard?

A4: Crosstalk can occur if the isotopic purity of the internal standard is insufficient, leading to a signal from the deuterated standard in the analyte's mass transition channel. To avoid this, use a high-purity deuterated standard and ensure that your chromatographic method provides good separation between the analyte and any impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Suggested Solution
Low Signal Intensity for ILA-d2 Ion suppression from matrix components.Optimize sample preparation to remove interferences. Dilute the sample if the concentration is high enough. Adjust chromatography to separate ILA-d2 from co-eluting matrix components.[5][6][7]
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.[5]
Improper mass spectrometer tuning.Infuse a standard solution of ILA-d2 directly into the mass spectrometer and optimize the tuning parameters.[5]
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Back-flush the column (if recommended by the manufacturer) or replace it.[1]
Incompatible mobile phase.Ensure the mobile phase pH is appropriate for bile acid analysis. Ammonium (B1175870) acetate (B1210297) is a commonly used buffer.[6]
Sample solvent is too strong.Reconstitute the final sample extract in a solvent that is weaker than the initial mobile phase.[8]
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system.[9]
Matrix interferences.Improve sample cleanup procedures to remove more of the matrix components.[9]
Inconsistent Results Variability in sample preparation.Ensure precise and consistent execution of all sample preparation steps. Use an automated liquid handler if available.
Instability of ILA-d2 in the matrix or on the autosampler.Minimize the time samples spend on the autosampler. If necessary, use a cooled autosampler.
Leaks in the LC system.Check for any leaks in the fluidic path, as this can cause pressure fluctuations and variable retention times.[1]

Experimental Protocols

Sample Preparation

1. Protein Precipitation for Plasma/Serum Samples [10]

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. Liquid-Liquid Extraction for Fecal Samples [10]

  • To approximately 50 mg of a fecal sample in a microcentrifuge tube, add 500 µL of methanol (B129727) containing the this compound internal standard.

  • Add 150 µL of ultrapure water.

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Methodology

The following table provides a starting point for LC-MS/MS method development. Optimization will be required for your specific instrumentation and application.

Parameter Typical Conditions
LC Column C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm)[6]
Mobile Phase A 0.01% NH3 and 10 mM ammonium acetate in water[6]
Mobile Phase B 0.01% NH3 and 10 mM ammonium acetate in methanol[6]
Flow Rate 600 µL/minute[6]
Injection Volume 3 µL[6]
Column Temperature 50 °C[6]
Ionization Mode Negative Electrospray Ionization (ESI)[6]
Ion Source Temperature 400 °C[6]
MRM Transitions See table below

Table of Representative Mass Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Isoallolithocholic acid375.3375.3Optimized for instrument
This compound377.3377.3Optimized for instrument

Note: For unconjugated bile acids, it is common to monitor the precursor ion as the product ion due to limited fragmentation.[11]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_collection Sample Collection (Plasma, Feces, etc.) add_is Addition of This compound sample_collection->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification reporting Reporting of Results quantification->reporting

Caption: A generalized workflow for the quantification of Isoallolithocholic Acid.

troubleshooting_workflow Troubleshooting Workflow for Low Signal Intensity start Low Signal Intensity Observed check_ms Isolate and Check MS Performance start->check_ms ms_ok MS Signal is Strong (Problem is with LC or Sample) check_ms->ms_ok Yes ms_bad MS Signal is Weak check_ms->ms_bad No check_lc Check LC System (Leaks, Column, Mobile Phase) ms_ok->check_lc clean_tune_ms Clean Ion Source and Retune MS ms_bad->clean_tune_ms end Problem Resolved clean_tune_ms->end lc_ok LC System is Functioning (Problem is with Sample) check_lc->lc_ok Yes lc_bad LC System Issue Found check_lc->lc_bad No check_sample Investigate Sample (Matrix Effects, Degradation) lc_ok->check_sample fix_lc Address LC Issue (Fix Leaks, Replace Column, etc.) lc_bad->fix_lc fix_lc->end sample_ok Re-evaluate Entire Method check_sample->sample_ok No Obvious Issue sample_bad Sample Issue Identified check_sample->sample_bad Issue Found sample_ok->end optimize_prep Optimize Sample Preparation sample_bad->optimize_prep optimize_prep->end

Caption: A logical flow for troubleshooting low signal intensity.

References

Addressing poor recovery of Isoallolithocholic acid-d2 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing poor recovery of Isoallolithocholic acid-d2 during sample preparation. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor recovery of this compound?

Poor recovery of this compound, a hydrophobic monohydroxy bile acid, typically stems from a combination of its physicochemical properties and suboptimal sample preparation techniques.[1] Key factors include:

  • Non-Specific Binding: Due to its hydrophobicity, the analyte can adsorb to the surfaces of common laboratory plastics (like polypropylene) and glass, leading to significant loss before analysis.[2][3][4]

  • Protein Binding: In biological matrices like serum and plasma, bile acids can bind to proteins such as albumin.[5] If not disrupted, this binding can prevent the analyte from being efficiently extracted.

  • Suboptimal Extraction Parameters: Issues with the chosen extraction method, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), are common. This can include incorrect solvent choice, improper pH, or inefficient elution.[6][7]

  • Matrix Complexity: Different sample types (e.g., serum, liver tissue, feces) present unique challenges.[8][9] Liver and fecal samples are particularly complex and often require more rigorous purification methods to achieve good recovery.[8][10]

Q2: I'm using Solid-Phase Extraction (SPE), and my recovery is low. What are the likely causes?

Poor recovery during SPE can occur at several stages of the process. The first step in troubleshooting is to analyze the flow-through, wash, and elution fractions to determine where the analyte is being lost. The table below outlines common problems, their potential causes, and recommended solutions.[6][7]

ProblemPotential CauseRecommended Solution
Analyte is in the Flow-Through Incorrect Sorbent Choice: The sorbent is not retaining the analyte.For a hydrophobic compound like this compound, a reverse-phase (e.g., C18) sorbent is appropriate.[5][8][11]
Sample pH is Too High: The bile acid is charged (deprotonated) and exhibits reduced retention on reverse-phase media.Acidify the sample to a pH at least 2 units below the analyte's pKa to ensure it is in a neutral, more retentive state.
Sample Solvent is Too Strong: The sample is dissolved in a solvent with high organic content, preventing binding to the sorbent.Dilute the sample with a weaker, more polar solvent (e.g., water or aqueous buffer) before loading.[6]
Analyte is in the Wash Fraction Wash Solvent is Too Strong: The wash step is prematurely eluting the analyte along with interferences.Decrease the percentage of organic solvent in the wash solution. Use a weaker solvent system to remove interferences without affecting the analyte.[6]
Analyte is Not in the Eluate Elution Solvent is Too Weak: The solvent is not strong enough to desorb the analyte from the sorbent.Increase the strength (percentage of organic solvent) of the elution solvent. Methanol (B129727) is a common and effective eluent for bile acids from C18 cartridges.[5][8]
Insufficient Elution Volume: The volume of elution solvent is not adequate to fully recover the analyte.Increase the elution volume and consider collecting multiple, sequential elution fractions for analysis.[6]
Inconsistent Recovery Column Drying: The sorbent bed dried out before sample loading or between steps, leading to channeling.Ensure the sorbent bed remains wetted throughout the conditioning, loading, and washing steps. Re-condition the column if it dries out.[6]
Inconsistent Flow Rate: Variable flow rates affect the interaction time between the analyte and the sorbent.Use a vacuum or positive pressure manifold to maintain a consistent and optimal flow rate (typically ~1 mL/min).[7]
Q3: How can I improve recovery when using Liquid-Liquid Extraction (LLE)?

For LLE, success hinges on maximizing the partitioning of this compound into the organic phase while minimizing its presence in the aqueous phase or as a precipitate at the interface.

  • Solvent Selection: A mixture of methanol/acetonitrile (B52724) (1:1, v/v) has been shown to be highly effective for extracting bile acids from liver tissue in a one-pot method that combines homogenization and deproteinization.[10] For other matrices, organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are also used.[8]

  • pH Adjustment: Similar to SPE, adjusting the pH of the aqueous phase can improve extraction efficiency. Acidifying the sample will ensure the carboxyl group of the bile acid is protonated, increasing its hydrophobicity and partitioning into the organic solvent.

  • Preventing Precipitation: If you observe a solid residue at the aqueous/organic interface, it may be the analyte precipitating out of solution.[12] This can happen if the organic solvent is not a good solvent for the analyte on its own. Trying a different, more suitable organic solvent or a solvent mixture may resolve this issue.[12]

  • Homogenization: For solid or semi-solid samples like tissue or feces, thorough homogenization is critical to release the analyte from the matrix before extraction.[8][13]

Q4: Could my choice of labware be causing analyte loss?

Yes. The hydrophobic nature of this compound makes it prone to non-specific binding (NSB) on the surfaces of some containers.[2][3] Standard polypropylene (B1209903) and glass can both contribute to analyte loss.[2] To mitigate this, consider the following:

  • Use low-binding microplates or vials specifically designed to reduce hydrophobic interactions.[3][4]

  • Silanized glass vials can offer a less adsorptive surface compared to standard glass.[2]

  • Increasing the organic solvent content of the sample matrix can help keep the analyte in solution and reduce binding, but this must be balanced with the requirements of the subsequent analytical steps (e.g., ensuring retention on an LC column).[2]

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving poor recovery of this compound.

G cluster_start Start cluster_investigate Investigation Phase cluster_solve Solution Phase start Low Recovery of This compound Observed pinpoint Pinpoint Stage of Loss: Analyze Flow-through, Wash, and Elution Fractions start->pinpoint flow_through Analyte in Flow-through? pinpoint->flow_through wash Analyte in Wash? flow_through->wash No solve_flow Adjust Sample pH (Acidify) Decrease Sample Solvent Strength Confirm Correct Sorbent (C18) flow_through->solve_flow Yes no_elution Analyte Not Eluting? wash->no_elution No solve_wash Decrease Organic Content of Wash Solvent wash->solve_wash Yes inconsistent Recovery Inconsistent? no_elution->inconsistent No solve_elution Increase Elution Solvent Strength Increase Elution Volume no_elution->solve_elution Yes solve_inconsistent Ensure Column Remains Wetted Maintain Consistent Flow Rate Check for Overloading inconsistent->solve_inconsistent Yes solve_general General Optimization: Use Low-Binding Labware Optimize Protein Precipitation Ensure Complete Homogenization inconsistent->solve_general No final Re-validate Method solve_flow->final solve_wash->final solve_elution->final solve_inconsistent->final solve_general->final

Caption: A flowchart to systematically troubleshoot poor this compound recovery.

Recommended Experimental Protocol: SPE from Serum

This protocol details a robust method for extracting this compound from serum using C18 solid-phase extraction, incorporating steps to minimize common causes of analyte loss.

Materials
  • Serum sample

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Low-binding collection tubes

  • SPE vacuum or positive pressure manifold

Sample Pre-treatment
  • Thaw serum samples on ice.

  • To a 200 µL aliquot of serum in a low-binding tube, add the internal standard.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[8] This step effectively precipitates proteins that can bind the analyte.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean low-binding tube.

  • Acidification: Add 10 µL of formic acid to the supernatant to acidify the sample, ensuring the analyte is in its neutral form for optimal retention on the C18 sorbent.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[8]

  • Loading: Load the entire pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar interferences. This is a weak wash that should not elute the analyte.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean, low-binding collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[8] Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.[8]

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps p1 Aliquot Serum + Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Acidify Supernatant (Formic Acid) p4->p5 s1 Condition C18 Cartridge (Methanol -> Water) p5->s1 s2 Load Sample s1->s2 s3 Wash Cartridge (0.1% Formic Acid in Water) s2->s3 s4 Elute Analyte (Methanol) s3->s4 f1 Evaporate Eluate to Dryness s4->f1 f2 Reconstitute in Mobile Phase f1->f2 f3 Analyze via LC-MS f2->f3

References

Optimization of ESI conditions for Isoallolithocholic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Isoallolithocholic acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the optimization of Electrospray Ionization (ESI) conditions for this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound by ESI-MS?

A1: The analysis of this compound, like other unconjugated bile acids, presents a few key challenges. These molecules are relatively stable and often exhibit limited fragmentation in the mass spectrometer, particularly in the commonly used negative ion mode.[1] This can make it difficult to develop highly selective Multiple Reaction Monitoring (MRM) methods. Additionally, as a deuterated standard, it is crucial to be aware of potential chromatographic shifts relative to the non-labeled analyte and the possibility of differential matrix effects.[2]

Q2: Which ionization mode, positive or negative ESI, is recommended for this compound?

A2: For bile acids, negative ion mode ESI is generally preferred.[1][3] This is because the carboxylic acid group is readily deprotonated, forming a stable [M-H]⁻ ion. This results in high sensitivity for detection.

Q3: I am not observing significant fragmentation for this compound in my MS/MS experiments. Is this expected?

A3: Yes, this is a common characteristic of unconjugated bile acids.[1] They are known for their limited fragmentation under typical Collision-Induced Dissociation (CID) conditions. Often, the most sensitive approach for quantification is to monitor the transition of the precursor ion to itself in a pseudo-MRM or Selected Ion Monitoring (SIM) setup.[1]

Q4: My deuterated internal standard (this compound) is eluting slightly earlier than the non-deuterated Isoallolithocholic acid. Why is this happening and how can I address it?

A4: It is a known phenomenon that deuterated compounds can have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[2] To address this, you can try optimizing your chromatographic method by adjusting the mobile phase composition, gradient profile, or column temperature to improve co-elution.[4]

Troubleshooting Guides

Problem: Low or Inconsistent Signal Intensity

Possible Cause 1: Suboptimal ESI Source Parameters The settings of your ESI source are critical for efficient ionization.

  • Solution: Systematically optimize key ESI parameters. It is recommended to perform tuning using a standard solution of this compound.[5] A Design of Experiments (DoE) approach can be an efficient way to find the optimal settings for multiple parameters.[6][7]

Possible Cause 2: Ion Suppression from Matrix Components Components in your sample matrix (e.g., phospholipids, salts) can co-elute with your analyte and interfere with the ionization process, leading to a reduced signal.[8]

  • Solution:

    • Optimize Sample Preparation: Employ more rigorous sample cleanup methods like Solid-Phase Extraction (SPE) to remove interfering matrix components.[5]

    • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from matrix interferences.[5]

    • Use Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to normalize the matrix effects.[5]

Problem: Inaccurate or Inconsistent Quantitative Results

Possible Cause 1: Differential Matrix Effects Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components, leading to inaccurate quantification.[2]

  • Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect for both the analyte and the internal standard.[2][4]

Possible Cause 2: Isotopic Exchange (H/D Back-Exchange) The deuterium (B1214612) labels on the internal standard may exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[2]

  • Solution: Assess for H/D back-exchange by incubating the deuterated standard in a blank matrix and monitoring for any increase in the signal of the non-deuterated analyte.[2]

Problem: Peak Splitting or Tailing

Possible Cause 1: Column Issues A blocked frit or a void at the head of the column can cause peak distortion for all analytes.[1]

  • Solution: If all peaks are affected, try flushing the column or replacing it.

Possible Cause 2: Sample Overload Injecting too high a concentration of your sample can lead to peak shape issues.[1]

  • Solution: Try diluting your sample.

Possible Cause 3: Solvent Mismatch A significant difference between the solvent your sample is dissolved in and the initial mobile phase composition can cause peak splitting.[1]

  • Solution: Ensure your sample solvent is as close as possible to the initial mobile phase conditions.

Data Presentation

The following table summarizes the key ESI parameters that should be optimized for this compound analysis. The provided ranges are typical starting points for method development.

ESI ParameterTypical Range (Negative Ion Mode)Potential Impact on Signal
Capillary Voltage 2000 – 4000 VAffects the efficiency of droplet charging.[6]
Nebulizer Pressure 10 - 50 psiInfluences droplet size and solvent evaporation.[6]
Drying Gas Flow Rate 4 - 12 L/minAids in desolvation of the ESI droplets.[6]
Drying Gas Temperature 200 - 340 °CAffects the rate of solvent evaporation.[6]
Fragmentor/Nozzle Voltage Varies by instrumentCan influence in-source fragmentation.

Experimental Protocols

Protocol for Optimization of ESI Parameters

This protocol outlines a systematic approach to optimize ESI source conditions for this compound using a direct infusion method.

  • Prepare a Standard Solution: Prepare a solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and sufficient signal.

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Parameter Optimization (One-Factor-at-a-Time):

    • Set initial ESI parameters to the instrument manufacturer's recommendations.

    • Vary one parameter at a time (e.g., capillary voltage) while keeping others constant, and monitor the signal intensity of the [M-H]⁻ ion for this compound.

    • Plot the signal intensity against the parameter value to determine the optimal setting for that parameter.

    • Repeat this process for each of the key ESI parameters (nebulizer pressure, drying gas flow, and temperature).

  • Fine-Tuning: After optimizing individual parameters, you may need to perform minor adjustments to account for any interplay between them.

Mandatory Visualization

Troubleshooting_Low_Signal Start Problem: Low or Inconsistent Signal Check_MS Step 1: Check MS Performance with Direct Infusion Start->Check_MS Signal_OK Signal Strong and Stable? Check_MS->Signal_OK Optimize_ESI Optimize ESI Source Parameters (Voltage, Gas, Temperature) Signal_OK->Optimize_ESI No Check_LC Step 2: Assess for Matrix Effects Signal_OK->Check_LC Yes Resolved Issue Resolved Optimize_ESI->Resolved Suppression Signal Suppression Observed? Check_LC->Suppression Optimize_SamplePrep Improve Sample Preparation (e.g., SPE) Suppression->Optimize_SamplePrep Yes Suppression->Resolved No Optimize_Chroma Optimize Chromatographic Separation Optimize_SamplePrep->Optimize_Chroma Optimize_Chroma->Resolved

Caption: Workflow for troubleshooting low or inconsistent signal intensity.

Troubleshooting_Inaccurate_Results Start Problem: Inaccurate Quantitative Results Check_Coelution Step 1: Verify Co-elution of Analyte and IS Start->Check_Coelution Coelution_OK Co-elution Acceptable? Check_Coelution->Coelution_OK Optimize_LC Optimize LC Method (Gradient, Temperature) Coelution_OK->Optimize_LC No Check_Matrix Step 2: Evaluate Differential Matrix Effects Coelution_OK->Check_Matrix Yes Optimize_LC->Check_Matrix Differential_ME Differential Effects Observed? Check_Matrix->Differential_ME Use_MatrixMatched Use Matrix-Matched Calibrators Differential_ME->Use_MatrixMatched Yes Check_Exchange Step 3: Assess for H/D Back-Exchange Differential_ME->Check_Exchange No Use_MatrixMatched->Check_Exchange Exchange_Observed Exchange Detected? Check_Exchange->Exchange_Observed Consider_Standard Consider Alternative Internal Standard Exchange_Observed->Consider_Standard Yes Resolved Issue Resolved Exchange_Observed->Resolved No Consider_Standard->Resolved

Caption: Troubleshooting workflow for inaccurate quantitative results.

References

Technical Support Center: Isoallolithocholic acid-d2 UPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing carryover in the UPLC analysis of Isoallolithocholic acid-d2. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter with carryover during your experiments.

Problem: I see a peak for this compound in my blank injection immediately following a high-concentration sample.

Possible Causes:

  • Autosampler Contamination: Residual analyte may adhere to the exterior or interior of the injector needle, the needle seat, or the injection valve.[1][2] This is the most common source of carryover.[2]

  • Insufficient Needle Wash: The wash solvent composition may be too weak to fully solubilize the hydrophobic this compound, or the wash volume and duration may be inadequate.[3][4]

  • Column Carryover: The analyte may be strongly retained on the column and slowly elute in subsequent runs.[5]

  • Worn Injector Components: Scratches or wear on the injector rotor seal can trap and release the analyte, causing carryover.[6][7]

Solutions:

  • Isolate the Source:

    • Zero-Volume Injection: Perform a blank injection with a zero injection volume. If a peak is still observed, the carryover is likely originating from the injection valve or downstream components.[5][7]

    • Double Gradient Test: For gradient methods, run a blank injection with a duplicated gradient profile. If a peak appears in both gradients with a similar area, the column is the likely source of the carryover.[5]

    • Systematic Component Check: If the source is still unclear, systematically disconnect components (e.g., replace the column with a union) to pinpoint the contamination source.

  • Optimize the Needle Wash Protocol:

    • Select a Stronger Wash Solvent: Since Isoallolithocholic acid is hydrophobic, a strong organic solvent is necessary. A good starting point is a mixture similar to the strong solvent used in your mobile phase gradient.[1][8] Consider using multi-solvent wash protocols.[3][9]

    • Increase Wash Volume and Duration: For particularly "sticky" compounds, increasing the volume of the wash solvent (e.g., from 100 µL to 500-1000 µL) and the duration of the wash cycle can dramatically reduce carryover.[3] Some systems show a 3-fold reduction in carryover by extending the wash time.[8]

    • Implement Pre- and Post-Injection Washes: Washing the needle both before and after sample injection is more effective at removing residues.[3][4]

  • Address Column-Related Issues:

    • Thorough Column Flushing: After a sequence of high-concentration samples, flush the column with a strong solvent (e.g., 100% Acetonitrile (B52724) or Isopropanol) for an extended period.

    • Develop a Dedicated Column Cleaning Method: This method should be separate from your analytical method and use a stronger solvent than your mobile phase B.[6]

  • Perform System Maintenance:

    • Inspect and Replace Injector Seals: Regularly inspect the injector rotor seal and other seals for signs of wear or damage and replace them as part of routine maintenance, typically every 6 months or as needed.[7]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover for this compound analysis?

Ideally, carryover should be less than 0.1% of the analyte signal in a blank injection following the highest concentration standard.[3] For highly sensitive mass spectrometers, regulations may require carryover to be no more than 20% of the signal at the Lower Limit of Quantification (LLOQ).[10] To achieve a calibration range of four orders of magnitude, carryover might need to be below 0.002%.[10]

Q2: What are the best wash solvents for minimizing this compound carryover?

Isoallolithocholic acid is a hydrophobic bile acid. Therefore, the wash solvent must be strong enough to solubilize it effectively.[4] A good starting point is a mixture of water and the strong organic solvent from your mobile phase.[8] Dual-solvent washes, such as a combination of acetonitrile and water, have been shown to reduce carryover by as much as 90%.[3] For very persistent carryover, incorporating a solvent like isopropanol (B130326) (IPA) or adding a small percentage of an acid (e.g., 0.1% formic acid) or base (e.g., ammonium (B1175870) hydroxide) can improve solubility.[3][10]

Q3: How can I determine if the carryover is from my UPLC system or the column?

A "double gradient" test is an effective way to differentiate between system and column carryover.[5] After running a standard blank, inject another blank using a method where the analytical gradient is run twice in a row. If a similar-sized peak appears in both gradient segments, it indicates that the analyte is retained on the column and eluting with each gradient cycle.[5] If the peak only appears in the first gradient, the carryover is likely from the autosampler or other system components.

Q4: Can my sample diluent affect carryover?

Yes. Your sample solvent should ideally be as weak as or weaker than the initial mobile phase conditions.[11] Dissolving this compound in a solvent that is much stronger than the starting mobile phase can cause peak shape issues and may contribute to carryover, as the analyte may not properly adsorb to the column head upon injection and could contaminate system components.

Q5: How often should I perform maintenance on my UPLC injector to prevent carryover?

Regular maintenance is crucial. For systems running high-throughput analyses or with complex matrices, it is recommended to inspect and potentially replace the injector rotor seal and other wear parts at least every six months.[7] If you begin to see an increase in carryover that cannot be resolved by optimizing wash methods, worn injector parts are a likely cause.[6]

Data Presentation

Table 1: Comparison of Needle Wash Solvent Compositions
Wash Solvent CompositionAnalyte TypeEfficacyReference
50/50 Acetonitrile/WaterGeneral Reversed-PhaseHigh[2]
90/10 Acetonitrile/Water + 0.1% Formic AcidGeneral Reversed-PhaseHigh[9]
100% AcetonitrileHydrophobic CompoundsModerate (can be less effective than mixtures)[8]
100% Isopropanol (IPA)Lipids, very hydrophobic compoundsHigh[7]
50/50 DMSO/MethanolStrongly Retained CompoundsVery High[9]
Mobile Phase with added Ammonium HydroxideBasic Compounds (pKa > 8)High (improves solubility and ionization)[10]
Table 2: Effect of Wash Protocol Modifications on Carryover
ModificationExampleImpact on CarryoverReference
Increase Wash DurationExtend wash from 6s to 12s (pre- and post-injection)3-fold reduction[1][8]
Increase Wash VolumeIncrease from 100 µL to 500-1000 µLSignificant reduction for "sticky" analytes[3]
Use Dual-Solvent WashImplement Acetonitrile/Water wash cyclesUp to 90% reduction[3]
Use Multi-Solvent WashDMSO wash followed by ACN and Water washesFurther reduction compared to dual-solvent[9]

Experimental Protocols

Protocol 1: Preparation of Optimized Needle Wash Solution

This protocol describes the preparation of a dual-solvent wash solution effective for hydrophobic compounds like this compound.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • Ultrapure Water

  • 0.2 µm solvent filter

  • Clean, dedicated solvent bottles

Procedure:

  • Wash Solution A (Organic Strong Wash):

    • Measure 500 mL of ACN.

    • Measure 500 mL of IPA.

    • Combine in a clean 1 L solvent bottle and mix thoroughly. This creates a 50:50 (v/v) ACN/IPA solution.

    • Label the bottle clearly.

  • Wash Solution B (Aqueous Weak Wash):

    • Measure 900 mL of ultrapure water.

    • Measure 100 mL of ACN.

    • Combine in a clean 1 L solvent bottle and mix thoroughly. This creates a 90:10 (v/v) Water/ACN solution.

    • Label the bottle clearly.

  • System Implementation:

    • Place the prepared solutions in the appropriate wash solvent reservoirs of your UPLC autosampler.

    • Configure the instrument method to use Wash Solution A as the "strong" or "organic" wash and Wash Solution B as the "weak" or "aqueous" wash.

    • Ensure the system is primed with the new wash solutions before starting the analysis.

Protocol 2: Systematic Carryover Source Identification

This protocol provides a step-by-step workflow to diagnose the origin of carryover.

Procedure:

  • Establish Baseline: Inject a high-concentration standard of this compound, followed immediately by a blank injection (using your standard method). Confirm the presence and quantify the carryover peak.

  • Test the Injector Port/Needle:

    • Replace the analytical column with a zero-dead-volume union.

    • Run the same injection sequence: high-concentration standard followed by a blank.

    • If the carryover peak is still present, the source is within the autosampler (needle, injection valve, tubing before the column). Proceed to step 4.

    • If the carryover peak disappears, the source is the analytical column. Proceed to step 3.

  • Address Column Carryover:

    • Reconnect the column.

    • Perform an extended flush with 100% Acetonitrile or Isopropanol at a moderate flow rate for at least 30-60 minutes.

    • Re-equilibrate the column with the initial mobile phase conditions.

    • Repeat the test in Step 1. If carryover is eliminated, implement a robust column wash step between sequences.

  • Address Autosampler Carryover:

    • Keep the union in place of the column.

    • Intensify the needle wash protocol: double the wash volume and duration. Use both pre- and post-injection washes.

    • Repeat the test in Step 1. If carryover is significantly reduced, the wash protocol was insufficient. Optimize it permanently.

    • If carryover persists, inspect the injector rotor seal for wear and replace if necessary. Consult your instrument's service manual for this procedure.

Visualizations

Carryover_Troubleshooting_Workflow start Carryover Detected in Blank proc1 Replace Column with Union Inject High Conc. -> Blank start->proc1 q1 Perform Zero-Volume Blank Injection q2 Peak Still Present? q1->q2 res1 Source is Column: - Perform extended flush - Develop column cleaning method q2->res1 No res3 Source is likely Injection Valve/Loop q2->res3 Yes q3 Carryover Peak Still Present? proc1->q3 q3->q1 No res2 Source is Autosampler: - Optimize needle wash (solvent, volume, duration) - Inspect/replace injector seals q3->res2 Yes Autosampler_Carryover_Mechanism cluster_0 Step 1: Sample Aspiration cluster_0a Residue Adheres cluster_1 Step 2: Injection into Port cluster_2 Step 3: Blank Aspiration & Carryover needle1 Injector Needle residue1 Analyte residue on needle exterior needle2 Injector Needle vialA Sample Vial (High Concentration) vialA->needle1 Aspirates Sample port Injection Port / Seal needle2->port Injects Sample needle3 Injector Needle residue2 Residue transfers to port/seal vialB Blank / Next Sample needle3->vialB Injects Blank residue3 Residual analyte from needle/port contaminates next injection

References

Validation & Comparative

Validating Isoallolithocholic Acid-d2 as an Internal Standard for Bile Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bile acids, the selection and validation of an appropriate internal standard (IS) are critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Isoallolithocholic acid-d2 as a potential internal standard against other commonly used deuterated bile acids, supported by established experimental protocols and data presentation.

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] This is primarily because it shares near-identical physicochemical properties with the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.[1][3]

Comparison of Deuterated Internal Standards for Bile Acid Analysis

While specific validation data for this compound is not extensively published, its performance can be inferred based on the well-documented validation of other deuterated bile acid standards. The ideal internal standard should co-elute with the analyte and exhibit a similar response to matrix effects.[3] Given that this compound is a deuterated version of isoallolithocholic acid, it is the most suitable internal standard for the quantification of its non-deuterated counterpart and would likely be a suitable, though not perfect, internal standard for other isomeric unconjugated bile acids.

The following table summarizes the typical performance of commonly used deuterated internal standards for a range of bile acids. This data provides a benchmark for the expected performance of this compound.

Internal StandardAnalyte(s)Typical Linearity (R²)Accuracy (% Bias)Precision (% CV)Key Considerations
This compound (Expected) Isoallolithocholic acid, Lithocholic acid isomers>0.99±15%<15%Ideal for isoallolithocholic acid; potential for use with other C24 unconjugated bile acids. Chromatographic separation from isomers is crucial.
Cholic acid-d4 (CA-d4)Cholic acid (CA)>0.9985-115%<15%Widely used and commercially available. Effective for primary unconjugated bile acids.
Chenodeoxycholic acid-d4 (CDCA-d4)Chenodeoxycholic acid (CDCA)>0.9990-110%<15%Essential for accurate CDCA quantification due to the presence of isomers.
Deoxycholic acid-d4 (DCA-d4)Deoxycholic acid (DCA)>0.9988-112%<15%Important for studies involving secondary bile acids and gut microbiome metabolism.
Lithocholic acid-d4 (LCA-d4)Lithocholic acid (LCA)>0.9985-115%<15%Crucial for the accurate measurement of this secondary bile acid, which can be challenging to analyze.
Taurocholic acid-d4 (TCA-d4)Taurocholic acid (TCA)>0.9992-108%<10%Representative for taurine-conjugated bile acids.
Glycocholic acid-d4 (GCA-d4)Glycocholic acid (GCA)>0.9990-110%<10%Representative for glycine-conjugated bile acids.

Experimental Protocols for Internal Standard Validation

A robust validation of an internal standard for bile acid analysis using LC-MS/MS involves a series of experiments to assess its performance in the biological matrix of interest. The following is a generalized protocol.

Sample Preparation (Protein Precipitation)

This method is suitable for plasma and serum samples.[4]

  • Materials: Plasma/serum sample, acetonitrile (B52724) (ACN) containing the internal standard (e.g., this compound), vortex mixer, centrifuge.

  • Protocol:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold ACN containing the internal standard at a known concentration.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): A reversed-phase C18 column is commonly used for the separation of bile acids.[5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile/methanol mixture) is typically employed to resolve the various bile acid species, including isomers.[5]

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is the standard for sensitive and selective detection of bile acids.[6] The MRM transitions for the analyte and the internal standard are optimized.

Validation Experiments

The validation of the internal standard should be performed according to regulatory guidelines and includes the following key experiments:

  • Specificity and Selectivity: Assess the potential for interference from endogenous matrix components by analyzing blank matrix samples.

  • Linearity and Range: Prepare calibration curves by spiking known concentrations of the analyte into the blank matrix containing the internal standard. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy (expressed as % bias) and precision (expressed as % coefficient of variation, CV). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).

  • Recovery: Compare the analyte and internal standard peak areas in pre-extraction spiked samples to those in post-extraction spiked samples to evaluate the efficiency of the extraction process.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is a critical test for the internal standard's ability to compensate for matrix variability. The matrix factor is calculated by comparing the peak area of the analyte/IS in the presence of matrix to the peak area in a neat solution. The IS-normalized matrix factor should be consistent across different sources of the biological matrix.

  • Stability: Assess the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the experimental validation process for an internal standard in a bioanalytical method.

Validation_Workflow A Method Development (LC & MS Optimization) B Stock Solution Preparation (Analyte & IS) A->B C Preparation of Calibration Standards & QC Samples B->C D Sample Preparation (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F G Validation Experiments F->G H Specificity & Selectivity G->H I Linearity & Range G->I J Accuracy & Precision G->J K Recovery G->K L Matrix Effect G->L M Stability G->M N Validated Method H->N I->N J->N K->N L->N M->N

References

A Comparative Performance Analysis of Isoallolithocholic Acid-d2 and Isoallolithocholic Acid-d4 as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. For the analysis of Isoallolithocholic acid, a secondary bile acid with emerging therapeutic potential, the choice between its deuterated isotopologues, Isoallolithocholic acid-d2 and Isoallolithocholic acid-d4, as internal standards is a critical method development consideration. This guide provides an objective comparison of their theoretical performance, supported by established principles of isotope dilution mass spectrometry, and offers a detailed experimental protocol for their application.

Principles of Deuterated Internal Standards

Deuterium-labeled internal standards are considered the gold standard in quantitative LC-MS/MS assays. Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis.

The key difference between this compound and Isoallolithocholic acid-d4 lies in the number of deuterium (B1214612) atoms incorporated into the molecule. This seemingly minor difference can have implications for their performance as internal standards.

Data Presentation: A Theoretical Comparison

FeatureThis compoundIsoallolithocholic acid-d4Rationale & Considerations
Mass Shift +2 Da+4 DaA greater mass shift (d4) minimizes the risk of isotopic crosstalk, where the isotopic tail of the analyte interferes with the signal of the internal standard. This is particularly important for accurate quantification at low analyte concentrations.
Isotope Effect Potentially less pronouncedPotentially more pronouncedThe "deuterium isotope effect" can cause a slight shift in retention time between the deuterated standard and the unlabeled analyte.[1] A higher degree of deuteration (d4) can sometimes lead to a more significant, though often still negligible, chromatographic shift. Co-elution is crucial for optimal correction of matrix effects.[1]
Chemical Stability Generally stableGenerally stableThe stability of the deuterium labels is critical. Labels on non-exchangeable positions are preferred to prevent H-D exchange with the solvent, which would compromise the integrity of the standard.[1][2]
Synthetic Accessibility & Cost Generally less complex and lower cost to synthesize.Generally more complex and higher cost to synthesize.The cost and availability of the labeled standard are practical considerations in method development.
Risk of Back-Exchange Lower riskSlightly higher theoretical riskWhile unlikely with stable labeling, a greater number of deuterium atoms could theoretically present a marginally higher chance of back-exchange under harsh conditions.

Experimental Protocols

The following is a generalized, yet detailed, methodology for the quantitative analysis of Isoallolithocholic acid in a biological matrix (e.g., plasma) using a deuterated internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or Isoallolithocholic acid-d4 at a concentration of 100 ng/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for bile acid separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for bile acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Isoallolithocholic acid: The precursor ion will be [M-H]⁻. The product ion will be determined by fragmentation of the molecule.

      • This compound: The precursor ion will be [M+2-H]⁻.

      • Isoallolithocholic acid-d4: The precursor ion will be [M+4-H]⁻.

    • The specific m/z values for the precursor and product ions will need to be optimized by infusing the individual compounds into the mass spectrometer.

Mandatory Visualization

Isoallolithocholic Acid Signaling via TGR5

Isoallolithocholic acid, like other bile acids, can act as a signaling molecule. One of the key receptors it interacts with is the Takeda G-protein-coupled receptor 5 (TGR5).[5][6][7][8][9] The activation of this receptor initiates a downstream signaling cascade.

TGR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates Isoallolithocholic_acid Isoallolithocholic acid Isoallolithocholic_acid->TGR5 Binds to

Caption: TGR5 signaling pathway activated by Isoallolithocholic acid.

Experimental Workflow for Quantitative Analysis

The process of quantifying Isoallolithocholic acid in a biological sample using a deuterated internal standard follows a structured workflow from sample preparation to data analysis.

Experimental_Workflow start Biological Sample (e.g., Plasma) add_is Spike with This compound or -d4 start->add_is prep Sample Preparation (Protein Precipitation) add_is->prep extract Evaporation and Reconstitution prep->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant end Final Concentration quant->end

Caption: Workflow for LC-MS/MS quantification.

Conclusion

The choice between this compound and Isoallolithocholic acid-d4 as an internal standard will depend on the specific requirements of the assay. For most applications, Isoallolithocholic acid-d4 is theoretically superior due to its larger mass shift, which minimizes the potential for isotopic interference and can lead to more accurate quantification, especially at low concentrations. However, the potential for a slightly greater isotope effect on chromatography should be evaluated during method development to ensure co-elution with the unlabeled analyte. If cost and availability are significant constraints, this compound can still serve as a reliable internal standard, provided that the assay is carefully validated to rule out any significant isotopic crosstalk. Ultimately, the selection should be based on a thorough method validation that assesses accuracy, precision, and the overall robustness of the assay.

References

A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS for Isoallolithocholic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isoallolithocholic acid (alloLCA), a secondary bile acid and stereoisomer of lithocholic acid, is crucial for understanding its role in metabolic and inflammatory pathways. The two primary analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

While LC-MS/MS is frequently utilized for its high sensitivity and simpler sample preparation, GC-MS remains a valuable tool, particularly for its high chromatographic resolution of structurally similar compounds.[1] The choice between these methods depends on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the need to resolve isomeric species.[1]

Quantitative Performance Comparison

Performance ParameterLC-MS/MSGC-MSKey Considerations
Linearity (r²) >0.99[2]≥ 0.995[3]Both techniques demonstrate excellent linearity over a wide dynamic range.
Limit of Detection (LOD) Low nM to pM range[4]Low ng to pg range[4]LC-MS/MS generally offers higher sensitivity.
Limit of Quantification (LOQ) 5 ng/mL[2]Method DependentThe LOQ for GC-MS is highly dependent on the derivatization efficiency.
Accuracy (% Recovery) 85-115%[2]Method DependentBoth methods can achieve high accuracy with proper validation.
Precision (%RSD) <10%[2]Method DependentLC-MS/MS typically shows high precision.
Sample Preparation Relatively simple (protein precipitation, SPE)[4]More complex (hydrolysis, derivatization)[4]GC-MS requires a mandatory derivatization step to increase analyte volatility.[1][5]
Throughput High[4]Lower[4]The derivatization step in GC-MS makes it more time-consuming.
Specificity High, capable of resolving isomers[4]High, excellent chromatographic separation for isomers[1]GC-MS can offer superior separation for structurally similar isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the analysis of isoallolithocholic acid using LC-MS/MS and GC-MS.

LC-MS/MS Method for Isoallolithocholic Acid Analysis

This method is favored for its high sensitivity and relatively straightforward sample preparation.

1. Sample Preparation (Protein Precipitation for Plasma/Serum): [6]

  • To a 50 µL aliquot of the sample (e.g., plasma), add an internal standard solution.

  • Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[1]

  • Vortex the mixture and then centrifuge at 4200 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol/water).

  • Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for the separation of bile acids.[6]

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

  • Gradient: The gradient should be optimized to ensure baseline separation of isoallolithocholic acid from its isomers.[6]

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid analysis.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for isoallolithocholic acid and the internal standard.

GC-MS Method for Isoallolithocholic Acid Analysis

GC-MS analysis of bile acids necessitates a derivatization step to increase their volatility.[1][5] This method provides excellent chromatographic separation for isomers.[1]

1. Sample Preparation and Derivatization:

  • Hydrolysis: For conjugated bile acids, an enzymatic (e.g., cholylglycine hydrolase) or chemical hydrolysis step is required to liberate the unconjugated forms.

  • Extraction: Solid-phase extraction (SPE) on a C18 cartridge can be employed to isolate the bile acids.[1]

  • Derivatization: This is a critical step for GC-MS analysis. A two-step derivatization is common:

    • Methylation: The carboxyl group is methylated (e.g., using diazomethane (B1218177) or a similar reagent).

    • Trimethylsilylation (TMS): The hydroxyl groups are converted to TMS ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7] The sample is typically heated (e.g., at 70°C for 30 minutes) to ensure complete reaction.[7]

2. Gas Chromatography Conditions:

  • Column: A low-polarity capillary column, such as an Rxi-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized bile acids.[7]

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Temperature Program: A temperature gradient is used to separate the different bile acid derivatives based on their boiling points.

3. Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.

  • Acquisition Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting specific m/z values of the derivatized isoallolithocholic acid.

Experimental Workflow Diagrams

Figure 1. Experimental Workflow for Isoallolithocholic Acid Analysis cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Sample (e.g., Plasma) lcms_prep Protein Precipitation (Acetonitrile) lcms_start->lcms_prep lcms_centrifuge Centrifugation lcms_prep->lcms_centrifuge lcms_evap Evaporation & Reconstitution lcms_centrifuge->lcms_evap lcms_analysis LC-MS/MS Analysis lcms_evap->lcms_analysis gcms_start Sample (e.g., Plasma) gcms_hydrolysis Hydrolysis (if conjugated) gcms_start->gcms_hydrolysis gcms_spe Solid-Phase Extraction gcms_hydrolysis->gcms_spe gcms_deriv Derivatization (Methylation & TMS) gcms_spe->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis

Caption: A generalized workflow for the analysis of Isoallolithocholic Acid.

Signaling Pathways and Logical Relationships

The choice between LC-MS/MS and GC-MS for isoallolithocholic acid analysis involves a trade-off between sensitivity, sample preparation complexity, and chromatographic resolution.

Figure 2. Method Selection Logic cluster_criteria Key Decision Criteria cluster_methods Recommended Method start Start: Isoallolithocholic Acid Analysis sensitivity High Sensitivity Required? start->sensitivity isomers Isomer Separation Critical? sensitivity->isomers No lcms LC-MS/MS sensitivity->lcms Yes throughput High Sample Throughput Needed? isomers->throughput No gcms GC-MS isomers->gcms Yes throughput->lcms Yes throughput->gcms No

Caption: Decision tree for selecting between LC-MS/MS and GC-MS.

References

The Gold Standard: A Performance Showdown of Deuterated vs. Non-Deuterated Standards in Bile Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the choice of an internal standard is a critical decision that profoundly impacts the accuracy and reliability of analytical data. This guide provides an objective comparison of the performance of deuterated versus non-deuterated standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of bile acids, supported by experimental principles and data.

In the landscape of bioanalysis, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the gold standard for quantitative LC-MS/MS assays.[1][2] This is attributed to their near-identical physicochemical properties to the target analytes, which allows them to effectively compensate for variations throughout the analytical workflow, including sample extraction, matrix effects, and instrument response.[3][4] Non-deuterated standards, often structural analogs, are a more economical alternative but may not fully mimic the behavior of the analyte, potentially compromising data quality.[5]

Quantitative Performance Comparison

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data accuracy and precision. The following tables summarize the expected performance differences based on typical validation data for bile acid analysis.

Table 1: Comparison of Recovery Rates

Bile AcidTypical Recovery (%) with Deuterated StandardTypical Recovery (%) with Non-Deuterated Standard
Cholic Acid (CA)95 - 10580 - 110
Chenodeoxycholic Acid (CDCA)96 - 10482 - 112
Deoxycholic Acid (DCA)94 - 10678 - 115
Glycocholic Acid (GCA)97 - 10385 - 108
Taurocholic Acid (TCA)98 - 10288 - 105

Data compiled from representative values found in literature. Actual recovery can vary based on the specific matrix and extraction protocol.

Table 2: Comparison of Matrix Effects

Bile AcidMatrix Effect (%) with Deuterated StandardMatrix Effect (%) with Non-Deuterated Standard
Cholic Acid (CA)90 - 11070 - 130
Chenodeoxycholic Acid (CDCA)92 - 10875 - 125
Deoxycholic Acid (DCA)88 - 11265 - 135
Glycocholic Acid (GCA)93 - 10780 - 120
Taurocholic Acid (TCA)95 - 10585 - 115

Matrix effect is calculated as [(Peak area in matrix) / (Peak area in neat solution)] x 100%. A value close to 100% indicates minimal matrix effect. A lower coefficient of variation (CV) for the internal standard-normalized matrix factor across different matrix lots indicates better compensation.

Table 3: Comparison of Lower Limits of Quantification (LLOQ)

Bile AcidTypical LLOQ (ng/mL) with Deuterated StandardTypical LLOQ (ng/mL) with Non-Deuterated Standard
Cholic Acid (CA)0.5 - 51 - 10
Chenodeoxycholic Acid (CDCA)0.5 - 51 - 10
Deoxycholic Acid (DCA)0.5 - 51 - 10
Glycocholic Acid (GCA)1 - 102 - 20
Taurocholic Acid (TCA)1 - 102 - 20

LLOQ is dependent on the sensitivity of the mass spectrometer and the efficiency of the sample preparation.

Table 4: Comparison of Precision and Accuracy

Quality Control LevelParameterDeuterated StandardNon-Deuterated Standard
LowPrecision (%CV)< 10< 15
Accuracy (%Bias)± 10± 15
MediumPrecision (%CV)< 8< 12
Accuracy (%Bias)± 8± 12
HighPrecision (%CV)< 5< 10
Accuracy (%Bias)± 5± 10

Precision is the measure of random error, while accuracy is the measure of systematic error. Tighter acceptance criteria are typically achieved with deuterated standards.

Experimental Protocols

A robust experimental design is crucial for a fair comparison of internal standard performance. The following are key experimental protocols for evaluating recovery and matrix effects.

Protocol for Recovery Assessment
  • Sample Preparation:

    • Set 1 (Pre-extraction spike): Spike a known amount of bile acid standards and the internal standard (deuterated or non-deuterated) into a blank biological matrix (e.g., plasma, serum).

    • Set 2 (Post-extraction spike): Spike the same amount of bile acid standards and internal standard into the supernatant of an extracted blank biological matrix.

    • Set 3 (Neat solution): Spike the same amount of bile acid standards and internal standard into the reconstitution solvent.

  • Extraction: Perform a protein precipitation extraction on Set 1 samples. A typical procedure involves adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample, vortexing, and centrifuging to pellet the precipitated proteins.

  • Analysis: Analyze the final extracts from all three sets by LC-MS/MS.

  • Calculation:

    • Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) x 100

Protocol for Matrix Effect Evaluation
  • Sample Preparation:

    • Set A (Analyte in post-extraction matrix): Extract blank biological matrix from at least six different sources. Spike the bile acid standards and the internal standard into the final extract.

    • Set B (Analyte in neat solution): Prepare a solution of the bile acid standards and the internal standard in the reconstitution solvent at the same concentration as in Set A.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set B) x 100

    • Internal Standard Normalized Matrix Factor: Calculate the matrix factor for the analyte and the internal standard. Then, divide the analyte matrix factor by the internal standard matrix factor. The coefficient of variation (%CV) of this normalized factor across the different matrix sources should be less than 15%.[2]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of using internal standards in bile acid analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Protein Precipitation (e.g., Acetonitrile) Spike_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation Liquid Chromatography (Separation) Reconstitute->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Figure 1. Experimental workflow for bile acid quantification using an internal standard.

G cluster_deuterated Deuterated Internal Standard cluster_non_deuterated Non-Deuterated (Analog) Internal Standard Analyte_D Analyte Elution_D Co-elution Analyte_D->Elution_D IS_D Deuterated IS IS_D->Elution_D Matrix_D Matrix Components Matrix_D->Elution_D Ionization_D Ionization Source Elution_D->Ionization_D Correction_D Accurate Correction Ionization_D->Correction_D Analyte_ND Analyte Elution_ND_A Analyte Elution Analyte_ND->Elution_ND_A IS_ND Analog IS Elution_ND_IS IS Elution IS_ND->Elution_ND_IS Matrix_ND Matrix Components Matrix_ND->Elution_ND_A Matrix_ND->Elution_ND_IS Ionization_ND Ionization Source Elution_ND_A->Ionization_ND Elution_ND_IS->Ionization_ND Correction_ND Inaccurate Correction Ionization_ND->Correction_ND

Figure 2. Rationale for superior performance of deuterated internal standards.

Conclusion

The evidence strongly supports the use of deuterated internal standards as the superior choice for the quantitative analysis of bile acids by LC-MS/MS. Their ability to closely mimic the behavior of the target analytes leads to more effective compensation for matrix effects, resulting in improved accuracy, precision, and lower limits of quantification. While non-deuterated standards can be a viable option when deuterated analogs are unavailable or cost-prohibitive, they necessitate a more rigorous validation to ensure the reliability of the analytical data. For researchers aiming for the highest quality data in bile acid analysis, deuterated standards are the unequivocal gold standard.

References

A Comparative Guide to Alternative Quantification Methods for Isoallolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Isoallolithocholic acid (isoalloLCA), a secondary bile acid produced by the gut microbiota, is an important signaling molecule in various metabolic and inflammatory pathways.[1] Its role as a dual agonist for the G-protein coupled receptor TGR5 and an inverse agonist for RORγt highlights its therapeutic potential and the necessity for its accurate quantification in biological matrices.[1][2] This guide provides a detailed comparison of the primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison of Quantification Methods

The selection of an appropriate quantification method is contingent upon the specific requirements of the study, including sensitivity, specificity, sample throughput, and the availability of instrumentation. The performance characteristics of LC-MS/MS, GC-MS, and ELISA are summarized below.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Chromatographic separation followed by mass-based detection and fragmentation.[3]Separation of volatile derivatives by gas chromatography followed by mass-based detection.[3]Competitive antigen-antibody binding with enzymatic signal detection.[4]
Specificity High; capable of resolving structural isomers, which is critical for bile acids.[3][5]High; offers excellent separation of isomers, but derivatization is required.[6][7]Variable; prone to cross-reactivity with structurally similar bile acids like lithocholic acid.[3]
Sensitivity High (pM to low nM range).[3][8]High (pg to low ng range).[3]Moderate to High (measurement range of 0.09-15 µg/L reported for isoalloLCA).[4]
Linear Dynamic Range Wide.[3]Wide.[3][6]Typically narrower than chromatographic methods.[3]
Sample Preparation Simple protein precipitation or liquid-liquid extraction.[1][9]Complex; requires a mandatory, multi-step derivatization to create volatile analytes.[6][7][10]Minimal dilution is often sufficient, but matrix effects can be a concern.[11]
Throughput High; modern UPLC systems allow for rapid analysis times of a few minutes per sample.[9][12]Lower; derivatization and longer GC run times limit throughput.[10]Very High; suitable for screening large numbers of samples in parallel (96-well plate format).[13]

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used method for bile acid analysis due to its high sensitivity, specificity, and ability to analyze samples without derivatization.[10]

1. Sample Preparation (Protein Precipitation from Plasma/Serum)

  • To a 50 µL sample in a microcentrifuge tube, add 150 µL of ice-cold methanol (B129727) or 800 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog).[1][14]

  • Vortex the mixture vigorously for at least 30 seconds to precipitate proteins.[12]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.[1][9]

2. Chromatographic Separation

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]

  • Flow Rate: 0.3-0.5 mL/min.[3]

  • Gradient: A linear gradient is employed, starting with a low percentage of mobile phase B and increasing to elute the bile acids.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for bile acids.[3][15]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring the transition of a specific precursor ion (Q1) to a product ion (Q3) for both isoalloLCA and its internal standard.[9][15]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent chromatographic resolution but requires derivatization to increase the volatility of bile acids.[6][7]

1. Sample Preparation and Derivatization

  • Extract bile acids from the sample matrix using a suitable method like liquid-liquid extraction.

  • Evaporate the solvent to dryness under a stream of nitrogen.[10]

  • Derivatization: This is a two-step process to convert carboxyl and hydroxyl groups into more volatile forms.[6]

    • Methylation: Methylate the carboxyl group (e.g., using diazomethane (B1218177) or a similar reagent).

    • Trimethylsilylation (TMS): Silylate the hydroxyl groups using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10] Incubate the sample at an elevated temperature (e.g., 70°C for 30 minutes).[10]

  • Cool the sample and, if necessary, dilute it with a suitable solvent like ethyl acetate (B1210297) before injection.[10]

2. Gas Chromatographic Separation

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is essential, starting at a lower temperature and ramping up to elute the derivatized bile acids.[3]

3. Mass Spectrometric Detection

  • Ionization Mode: Electron Ionization (EI).[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized isoalloLCA and the internal standard for quantification.[3]

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay based on antigen-antibody recognition. A competitive ELISA has been developed for the specific quantification of isoalloLCA.[4]

1. Assay Principle (Direct Competitive ELISA)

  • A known amount of isoalloLCA-protein conjugate is pre-coated onto the wells of a 96-well microtiter plate.

  • The biological sample (or standard) is added to the wells along with a specific polyclonal antibody raised against isoalloLCA.

  • The isoalloLCA in the sample competes with the coated isoalloLCA for binding to the limited amount of antibody.

  • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate.

  • Unbound secondary antibody is washed away, and a chromogenic substrate is added.[13]

  • The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of isoalloLCA in the sample.

2. General Protocol

  • Add standards and samples to the pre-coated wells.

  • Add the specific anti-isoalloLCA antibody and incubate.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate for color development.[16]

  • Stop the reaction and measure the absorbance using a plate reader.

  • Calculate the concentration of isoalloLCA in the samples by comparing their absorbance to the standard curve.

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Feces) Precipitate Add Internal Standard & Precipitate Proteins (e.g., Acetonitrile) Sample->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC System Supernatant->Inject Separate Chromatographic Separation (Reversed-Phase C18 Column) Inject->Separate Ionize Ionization (Negative ESI) Separate->Ionize Detect Mass Detection (MRM on Triple Quadrupole) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Result Final Concentration Report Quantify->Result

Caption: Generalized workflow for isoalloLCA quantification by LC-MS/MS.

G cluster_bile_acids cluster_receptors cluster_effects isoalloLCA Isoallolithocholic Acid (isoalloLCA) TGR5 TGR5 (GPCR) isoalloLCA->TGR5 Agonist VDR Vitamin D Receptor (VDR) isoalloLCA->VDR Weak Agonist LCA Lithocholic Acid (LCA) LCA->VDR Agonist Signaling Modulation of Metabolic & Inflammatory Signaling Pathways TGR5->Signaling VDR->Signaling

Caption: Signaling pathways activated by isoalloLCA and related bile acids.[1]

References

Inter-laboratory Comparison for the Quantification of Isoallolithocholic acid-d2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the critical aspects of inter-laboratory comparison for the quantification of Isoallolithocholic acid-d2 (IALCA-d2). Ensuring consistency and accuracy in analytical measurements across different laboratories is paramount for reliable research and clinical outcomes. This document outlines a standardized experimental protocol, presents a hypothetical inter-laboratory comparison data set, and visualizes key workflows and biological pathways to aid researchers, scientists, and drug development professionals in this endeavor.

Introduction

Bile acids are increasingly recognized as significant signaling molecules in various physiological and pathological processes.[1] Accurate and reproducible quantification of specific bile acids like Isoallolithocholic acid is crucial for advancing our understanding of their roles in health and disease. However, significant inter-laboratory variability in bile acid measurements has been reported, influenced by factors such as analytical techniques, sample preparation, and matrix effects.[2][3] Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating and harmonizing the performance of analytical methods across different laboratories.[4][5][6] This guide uses this compound, a deuterated internal standard, as a model for establishing a robust analytical framework.

Hypothetical Inter-laboratory Comparison Data

The following table summarizes hypothetical results from an inter-laboratory comparison study for the quantification of this compound in a shared, spiked serum sample. This data illustrates the expected variability and performance metrics that should be assessed.

Laboratory IDMeasured Concentration (ng/mL)Mean (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)z-score
Lab A48.550.21.83.6-0.94
Lab B51.20.56
Lab C53.11.61
Lab D47.9-1.28
Lab E50.30.06

Assigned Value (Consensus Mean): 50.2 ng/mL Standard Deviation for Proficiency Assessment: 1.8 ng/mL

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol describes a standardized method for the quantification of this compound in human serum, based on common practices for bile acid analysis.[1][7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a different deuterated bile acid not being measured).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for optimal separation.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-8 min: Linearly increase to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

3. Quality Control

  • A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped serum) with at least six concentration levels.

  • Quality control (QC) samples at low, medium, and high concentrations should be analyzed in triplicate with each batch of samples.

  • The acceptance criteria for the calibration curve and QC samples should be defined prior to the study (e.g., ±15% deviation from the nominal concentration).

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and a relevant biological pathway for a structurally similar bile acid.

G Workflow for Inter-laboratory Comparison A Central Organizer Prepares & Distributes Homogeneous Samples B Participating Laboratories Receive & Analyze Samples Using Standardized Protocol A->B C Laboratories Submit Quantitative Results to Central Organizer B->C D Statistical Analysis of Data (e.g., z-score, Coefficient of Variation) C->D E Performance Evaluation & Reporting D->E F Identification of Methodological Discrepancies D->F G Corrective Actions & Method Harmonization F->G

A generalized workflow for conducting an inter-laboratory comparison study.

G Isolithocholic Acid Signaling Pathways cluster_gut Gut Lumen cluster_cell Enterocyte / Hepatocyte CDCA Chenodeoxycholic Acid (CDCA) Microbiota Gut Microbiota Metabolism CDCA->Microbiota ILCA Isolithocholic Acid (ILCA) Microbiota->ILCA ILCA_internal ILCA ILCA->ILCA_internal Absorption TGR5 TGR5 Receptor Signaling Downstream Signaling Cascades (e.g., cAMP, Gene Transcription) TGR5->Signaling VDR Vitamin D Receptor (VDR) VDR->Signaling ILCA_internal->TGR5 ILCA_internal->VDR

Signaling pathways for Isolithocholic Acid, a structural isomer of Isoallolithocholic acid.[1]

References

The Unseen Advantage: A Comparative Guide to the Accuracy and Precision of Isoallolithocholic acid-d2 as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate field of bioanalysis, the quest for impeccable accuracy and precision is paramount. In the quantitative analysis of endogenous molecules like bile acids, the choice of a surrogate standard can be the linchpin of reliable data. This guide provides an in-depth comparison of Isoallolithocholic acid-d2, a deuterated surrogate standard, against alternative standards, supported by representative experimental data and detailed methodologies.

The use of stable isotope-labeled internal standards, particularly deuterated compounds, is widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis. By closely mimicking the physicochemical properties of the analyte, these standards co-elute and experience similar matrix effects, thereby providing a highly effective means of correcting for variations during sample preparation and analysis. This compound is designed to offer this analytical excellence for the quantification of its unlabeled counterpart, isoallolithocholic acid, a secondary bile acid implicated in various physiological and pathological processes.

Performance Under the Microscope: A Data-Driven Comparison

To objectively assess the performance of this compound, this guide presents a comparative summary of its expected accuracy and precision against a common alternative, a structural analog internal standard. While direct comparative validation data for this compound is not extensively published, the following tables provide representative data from a validation study of a closely related secondary bile acid, lithocholic acid, using its deuterated (d4) standard, alongside typical performance data for a structural analog standard. This serves as a strong proxy for the expected performance of this compound.

Table 1: Accuracy of Surrogate Standards in the Quantification of a Secondary Bile Acid

Surrogate Standard TypeAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
Deuterated Standard (Representative) 5.0 (LLOQ)4.8597.0
15.0 (Low QC)15.45103.0
75.0 (Mid QC)73.5098.0
150.0 (High QC)156.00104.0
Structural Analog Standard 5.0 (LLOQ)4.2585.0
15.0 (Low QC)16.80112.0
75.0 (Mid QC)69.7593.0
150.0 (High QC)169.50113.0

LLOQ: Lower Limit of Quantification; QC: Quality Control. Data is representative of typical performance.

Table 2: Precision of Surrogate Standards in the Quantification of a Secondary Bile Acid

Surrogate Standard TypeAnalyte Concentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Deuterated Standard (Representative) 5.0 (LLOQ)≤ 10.5≤ 12.1
15.0 (Low QC)≤ 8.2≤ 9.5
75.0 (Mid QC)≤ 6.5≤ 7.8
150.0 (High QC)≤ 5.1≤ 6.3
Structural Analog Standard 5.0 (LLOQ)≤ 18.2≤ 20.5
15.0 (Low QC)≤ 14.5≤ 16.8
75.0 (Mid QC)≤ 11.8≤ 13.2
150.0 (High QC)≤ 9.7≤ 11.5

%CV: Percent Coefficient of Variation. Data is representative of typical performance.

The data clearly illustrates the superior performance of the deuterated internal standard in terms of both accuracy and precision. The accuracy for the deuterated standard consistently remains within a tighter range of the nominal concentration (typically 97-104%), whereas the structural analog shows greater deviation (85-113%). Similarly, the precision, as indicated by the %CV, is significantly better for the deuterated standard, with values consistently below 13%, compared to the structural analog which can exceed 20%, particularly at lower concentrations.

Behind the Data: Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the type of data presented above.

Bioanalytical Method Validation for Bile Acids in Human Plasma using LC-MS/MS

This protocol outlines the steps for validating a method for the quantification of isoallolithocholic acid in human plasma using this compound as the surrogate standard.

a. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and quality control (QC) samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient Elution: A suitable gradient to separate isoallolithocholic acid from other endogenous components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both isoallolithocholic acid and this compound.

c. Method Validation Parameters

  • Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of the analyte and internal standard.

  • Accuracy and Precision: Analyze QC samples at four concentration levels (LLOQ, Low, Mid, High) in at least five replicates over three separate analytical runs. Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples from at least six different plasma lots with those in neat solution.

  • Recovery: Determine the extraction efficiency by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Visualizing the Workflow and a Key Signaling Pathway

To further clarify the experimental process and the biological context of isoallolithocholic acid, the following diagrams are provided.

A Comparative Guide to Deuterated Bile Acid Internal Standards for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the selection of an appropriate internal standard is paramount. This guide provides a comparative analysis of commonly used deuterated bile acid internal standards, supported by experimental data from various studies. It aims to facilitate an informed choice for achieving accurate and reproducible results in mass spectrometry-based bioanalysis.

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, is a widely accepted strategy to correct for analytical variability, including matrix effects and inconsistencies in sample preparation.[1] Deuterated bile acids, which closely mimic the physicochemical properties of their endogenous counterparts, are the most frequently employed SIL-IS in this field. This guide delves into the performance characteristics of several key deuterated bile acid standards, presents typical experimental protocols, and visualizes the analytical workflow and relevant biological pathways.

Performance Comparison of Deuterated Bile Acid Internal Standards

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. While a perfect match is sought, the performance of different deuterated standards can vary. The following tables summarize validation data for several commonly used deuterated bile acid internal standards from various LC-MS/MS methods. It is important to note that these values are method-dependent and can be influenced by the matrix, extraction procedure, and instrumentation.

Table 1: Performance of Unconjugated Deuterated Bile Acid Internal Standards

Internal StandardAnalyte(s)Linearity (R²)Recovery (%)Precision (Intra-day CV%)Precision (Inter-day CV%)Reference
Cholic Acid-d4 (CA-d4)Cholic Acid (CA)>0.9988-101<10<10[2]
Chenodeoxycholic Acid-d4 (CDCA-d4)Chenodeoxycholic Acid (CDCA)>0.9988-101<10<10[2]
Deoxycholic Acid-d4 (DCA-d4)Deoxycholic Acid (DCA)>0.9988-101<10<10[2]
Lithocholic Acid-d4 (LCA-d4)Lithocholic Acid (LCA)>0.9988-101<10<10[2]
Ursodeoxycholic Acid-d4 (UDCA-d4)Ursodeoxycholic Acid (UDCA)>0.99>85<10<10[3]

Table 2: Performance of Conjugated Deuterated Bile Acid Internal Standards

Internal StandardAnalyte(s)Linearity (R²)Recovery (%)Precision (Intra-day CV%)Precision (Inter-day CV%)Reference
Glycocholic Acid-d4 (GCA-d4)Glycocholic Acid (GCA)>0.9988-101<10<10[2]
Glycochenodeoxycholic Acid-d4 (GCDCA-d4)Glycochenodeoxycholic Acid (GCDCA)>0.9988-101<10<10[2]
Taurocholic Acid-d4 (TCA-d4)Taurocholic Acid (TCA)>0.9988-101<10<10[2]
Taurochenodeoxycholic Acid-d4 (TCDCA-d4)Taurochenodeoxycholic Acid (TCDCA)>0.9988-101<10<10[2]
Tauroursodeoxycholic Acid-d4 (TUDCA-d4)Tauroursodeoxycholic Acid (TUDCA)>0.99>85<10<10[3]

Experimental Protocols

The following sections detail common experimental procedures for the analysis of bile acids using deuterated internal standards with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting bile acids from serum or plasma samples.[4]

  • Sample Aliquoting: Transfer 50-100 µL of serum or plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated bile acid internal standard mixture to each sample.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the bile acids and internal standards to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a more rigorous cleanup method that can be employed to remove interfering substances and concentrate the analytes.[4]

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample (e.g., diluted serum or plasma with internal standards) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute the bile acids and internal standards from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Analysis

The reconstituted samples are then analyzed by liquid chromatography-tandem mass spectrometry.

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate the different bile acid species. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions for each bile acid and its corresponding deuterated internal standard are monitored. The instrument is typically operated in negative ion mode for bile acid analysis.

Visualizing Workflows and Pathways

Experimental Workflow

The general workflow for bile acid analysis using deuterated internal standards is depicted below.

experimental_workflow sample Biological Sample (Serum, Plasma, etc.) is_spike Spike with Deuterated Internal Standards sample->is_spike extraction Sample Preparation (Protein Precipitation or SPE) is_spike->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

General workflow for bile acid quantification.
Bile Acid Signaling Pathways

Bile acids are not only digestive aids but also act as signaling molecules that regulate various metabolic processes, primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[5]

bile_acid_signaling cluster_cell Hepatocyte / Enterocyte cluster_response Metabolic Regulation BA Bile Acids FXR FXR BA->FXR Activation TGR5 TGR5 BA->TGR5 Activation FXR_target FXR Target Genes (e.g., SHP, FGF19) FXR->FXR_target Regulation TGR5_target TGR5 Signaling (cAMP, PKA) TGR5->TGR5_target Activation response Glucose Homeostasis Lipid Metabolism Energy Expenditure FXR_target->response TGR5_target->response

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Isoallolithocholic Acid-d2 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of reliable and reproducible data. The choice of an appropriate internal standard is a critical factor in the success of these methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Stable isotope-labeled (SIL) internal standards, such as Isoallolithocholic acid-d2, are widely regarded as the "gold standard" for their ability to accurately correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of deuterated internal standards with alternative approaches, supported by experimental data and detailed protocols, to aid in the development of robust bioanalytical methods for bile acid quantification.

The Critical Role of Internal Standards in Bioanalytical Methods

Internal standards are essential in quantitative bioanalysis to compensate for the inevitable variations that occur during sample processing, such as extraction inefficiencies, and fluctuations in instrument response. An ideal internal standard mimics the physicochemical properties of the analyte of interest, ensuring that it behaves similarly throughout the analytical workflow. This co-behavior allows for accurate quantification even when sample loss or matrix effects are present.

Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are considered the optimal choice for LC-MS applications. Their near-identical chemical structure to the analyte ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. This leads to superior accuracy and precision compared to other types of internal standards.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Table 1: Performance Characteristics of Deuterated Bile Acid Internal Standards in a Validated LC-MS/MS Method

Validation ParameterCholic Acid-d4Deoxycholic Acid-d4Chenodeoxycholic Acid-d4Lithocholic Acid-d4
Linearity (r²) >0.995>0.995>0.996>0.994
Accuracy (% Bias) -5.2% to +6.8%-7.1% to +8.3%-4.5% to +5.9%-8.0% to +9.5%
Precision (%CV)
- Intra-day< 10%< 12%< 9%< 13%
- Inter-day< 13%< 14%< 11%< 15%
Recovery (%) 85 - 95%82 - 93%88 - 97%80 - 91%
Matrix Effect (%) 92 - 105%90 - 108%94 - 103%89 - 110%

Data synthesized from representative bioanalytical method validation reports for bile acid panels.

Table 2: Comparative Performance of a Deuterated vs. a Non-Deuterated (Structural Analog) Internal Standard

Validation ParameterDeuterated Internal Standard (e.g., Cholic Acid-d4)Non-Deuterated Structural Analog IS
Linearity (r²) >0.995>0.990
Accuracy (% Bias) Within ±15%Can exceed ±15% due to differing matrix effects
Precision (%CV) < 15%Often > 15%, especially with variable matrices
Recovery (%) More consistent and closely tracks analyteCan be more variable and differ from analyte
Matrix Effect (%) Effectively compensates for matrix-induced ion suppression/enhancementLess effective at compensation, leading to biased results

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following are generalized protocols for the validation of a bioanalytical method for bile acids using a deuterated internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound and other relevant deuterated bile acids in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)

  • Gradient: A linear gradient from 20% to 80% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection onto UHPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Analyte/IS Ratio Integrate->Calculate_Ratio Calibrate Calibration Curve Generation Calculate_Ratio->Calibrate Quantify Quantification of Bile Acids Calibrate->Quantify

Caption: Experimental workflow for bioanalytical method validation.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. Deuterated internal standards, such as this compound, offer significant advantages over non-deuterated alternatives by providing superior accuracy and precision. This is achieved through their ability to closely mimic the behavior of the analyte throughout the analytical process, thereby effectively compensating for experimental variability. While the initial investment in a deuterated standard may be higher, the resulting data integrity and method robustness are invaluable for regulated studies and critical research applications. For any bioanalytical method, a thorough validation in accordance with regulatory guidelines is imperative to ensure its fitness for purpose.

Assessing the Isotopic Purity of Isoallolithocholic acid-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the isotopic purity of deuterated standards like Isoallolithocholic acid-d2 is of paramount importance for the accuracy and reliability of quantitative analyses. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for specific research needs.

Importance of Isotopic Purity

Isoallolithocholic acid, a secondary bile acid produced by gut microbiota, is a signaling molecule that modulates immune responses and metabolic homeostasis. Its deuterated form, this compound, is commonly used as an internal standard in mass spectrometry-based quantification. The presence of unlabeled (d0) or partially labeled (d1) impurities can lead to inaccurate quantification of the endogenous analyte. Therefore, rigorous assessment of isotopic purity is a critical quality control step.

Comparison of Analytical Methodologies

The two primary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, precision, and the type of information provided.

Table 1: Comparison of Analytical Methods for Isotopic Purity Assessment

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Information Provided Isotopic distribution (d0, d1, d2, etc.), isotopic enrichment.Positional information of deuterium (B1214612) labels, relative isotopic purity.
Sensitivity High (picogram to femtogram range).Lower (microgram to milligram range).
Precision High for isotopic ratio measurements.High for determining the position of labels.
Sample Throughput High, suitable for automated analysis.Lower, can be more time-consuming.
Key Advantage Excellent for determining the overall isotopic enrichment.Confirms the specific location of the deuterium labels.
Limitation Does not directly provide positional information of the labels.Lower sensitivity may not be suitable for trace-level analysis.

Quantitative Data Presentation

To illustrate the application of these methods, the following table presents hypothetical comparative data for a batch of this compound analyzed by both LC-HRMS and ¹H-NMR.

Table 2: Isotopic Purity Analysis of a Representative Batch of this compound

ParameterLC-HRMS Result¹H-NMR Result
Isotopic Distribution (d0) 0.2%Not directly measured
Isotopic Distribution (d1) 1.5%Not directly measured
Isotopic Distribution (d2) 98.3%Not directly measured
Isotopic Enrichment 98.3%98.5% (calculated from residual proton signals)
Positional Purity Not determinedDeuteration confirmed at the specified positions

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS) for Isotopic Purity

This protocol outlines the determination of isotopic purity of Isoallolithochocholic acid-d2 using a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 methanol:water.

2. LC-MS/MS Method:

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Scan Mode: Full scan from m/z 300-400.

  • Resolution: >60,000.

3. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z values of the d0, d1, and d2 isotopologues of Isoallolithocholic acid.

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity as the percentage of the d2 peak area relative to the sum of all isotopologue peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

This protocol describes the use of ¹H-NMR to confirm the position of deuteration and estimate the isotopic purity.

1. Sample Preparation:

  • Dissolve approximately 5 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., Methanol-d4).

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard ¹H-NMR experiment.

  • Number of Scans: 16-64 scans, depending on the concentration.

  • Relaxation Delay: 5 seconds to ensure quantitative integration.

3. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the residual proton signals at the positions expected to be deuterated.

  • Integrate a well-resolved, non-deuterated proton signal as an internal reference.

  • Calculate the isotopic purity based on the relative integrals of the residual proton signals compared to the reference signal.

Alternative Internal Standard

For applications where a deuterated standard is not suitable or available, a non-deuterated structural analog can be used as an internal standard. A suitable alternative for Isoallolithocholic acid is Isohyocholic acid . It shares a similar chemical structure and ionization efficiency, making it a viable option for relative quantification.

Signaling Pathways of Isoallolithocholic Acid

Isoallolithocholic acid exerts its biological effects by activating specific receptors, primarily the Takeda G protein-coupled receptor 5 (TGR5) and the Farnesoid X Receptor (FXR). Understanding these pathways is crucial for researchers investigating the pharmacological effects of this bile acid.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoallolithocholic acid Isoallolithocholic acid TGR5 TGR5 Isoallolithocholic acid->TGR5 Binds to AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression Regulates

Caption: TGR5 signaling pathway activated by Isoallolithocholic acid.

Safety Operating Guide

Proper Disposal of Isoallolithocholic Acid-d2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Isoallolithocholic acid-d2.

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is crucial to follow established laboratory safety protocols and local regulations for chemical waste disposal to maintain a safe working environment and ensure regulatory compliance.[1][2]

Pre-Disposal and Handling Precautions

Before proceeding with disposal, ensure you are equipped with the appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

PPE ItemSpecification
Gloves Nitrile rubber
Eye Protection Safety glasses with side-shields or goggles
Lab Coat Standard laboratory coat

Handling Reminders:

  • Avoid generating dust when handling the solid form of the compound.[2]

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area to prevent unnecessary exposure.

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal.

  • Decontamination: Clean the affected area with soap and water.

  • Waste: Dispose of all contaminated materials, including cleaning supplies, as chemical waste.

Step-by-Step Disposal Procedure

The following workflow outlines the decision-making process and steps for the proper disposal of this compound.

G cluster_0 Disposal Workflow start Start: Unused or Waste this compound check_contamination Is the material contaminated with a hazardous substance? start->check_contamination non_hazardous_waste Treat as Non-Hazardous Chemical Waste check_contamination->non_hazardous_waste No hazardous_waste Treat as Hazardous Chemical Waste check_contamination->hazardous_waste Yes package_solid Package in a clearly labeled, sealed container for solid waste. non_hazardous_waste->package_solid hazardous_waste->package_solid package_solution If in solution, package in a sealed, labeled container for liquid waste. Do not mix with incompatible solvents. consult_ehs Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. package_solid->consult_ehs dispose Dispose through your institution's chemical waste program. consult_ehs->dispose

Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It is best practice to segregate waste to avoid unintended reactions.

  • Containerization:

    • Solid Waste: Place the dry this compound powder in a sturdy, well-sealed container. Ensure the container is compatible with the chemical.

    • Liquid Waste: If the compound is in a solution, transfer it to a designated, leak-proof container for non-hazardous aqueous or solvent-based waste, depending on the solvent used. Do not pour down the drain.[2]

  • Labeling: Clearly label the waste container with the full chemical name ("this compound"), the quantity, and the date of accumulation. Accurate labeling is critical for proper disposal by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arranging for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Follow their specific procedures for waste collection.

First Aid Procedures

In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If they feel unwell, consult a doctor.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[1][2]
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1][2] Do not induce vomiting.[3]

It is imperative to consult your institution-specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary. Always err on the side of caution and treat all chemical waste with care.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoallolithocholic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isoallolithocholic acid-d2, a deuterated bile acid. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE. At a minimum, lab coats, gloves, protective eyewear, and closed-toe shoes that cover the entire foot are mandatory when handling hazardous substances in a laboratory setting.[1] Depending on the scale of the operation and the potential for aerosolization, additional or enhanced PPE may be required.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A full-face shield should be worn in addition to goggles when there is a high risk of splashing.[3][4]Protects against accidental splashes of the chemical, which can cause serious eye damage. The first reflex to a splash is to turn the head, making side protection crucial.[3]
Skin and Body Protection Lab Coat or Chemical-Resistant SuitAcid-resistant materials such as PVC or neoprene are recommended.[4] Seams should be sealed to prevent seepage.[4] Trouser cuffs should be worn outside of boots.[3]Provides a barrier against skin contact with the acid. For larger volumes, a full body suit may be necessary.[3]
GlovesNitrile or butyl rubber gloves are highly recommended for handling acids.[4] Ensure gloves are large enough to be removed easily in case of contamination.[3] Sleeves should be worn outside the gloves.[3]Protects hands from chemical burns and irritation. Nitrile gloves offer good resistance to a variety of chemicals and provide a secure grip.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or insufficient, a respirator with appropriate cartridges for organic vapors and acid gases should be used.[4]Prevents inhalation of the compound, which can cause respiratory irritation.[5]

Operational Plan: A Step-by-Step Guide for Safe Handling

The following workflow outlines the procedural steps for safely handling this compound from receipt to storage.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Transport Obtain SDS 1. Obtain & Review SDS Don PPE 2. Don Appropriate PPE Obtain SDS->Don PPE Prepare Workspace 3. Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weighing 4. Weigh Solid Compound Prepare Workspace->Weighing Dissolving 5. Dissolve in Solvent Weighing->Dissolving Store Solution 6. Store Solution at -20°C Dissolving->Store Solution Transport 7. Transport in Secondary Containment Store Solution->Transport

Safe Handling Workflow Diagram

Experimental Protocol:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound or a similar bile acid.[6]

  • Don Personal Protective Equipment (PPE): Wear all PPE as specified in the table above.

  • Prepare Workspace: Work should be conducted in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Weighing: Carefully weigh the required amount of the solid compound. Avoid generating dust.

  • Dissolving: If preparing a solution, slowly add the solid to the appropriate solvent (e.g., methanol).[6]

  • Storage: Store the compound and any prepared solutions in tightly sealed containers in a dry, well-ventilated area, typically at -20°C.[6]

  • Transport: When moving the compound or its solutions, use secondary containment to prevent spills.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Collect all waste materials, including unused compounds, solutions, and contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

    • After rinsing, deface the label on the container before disposing of it according to institutional guidelines.

  • Spill Management:

    • In the event of a spill, evacuate the area and prevent others from entering.

    • If trained and equipped, use an appropriate absorbent material (e.g., sand, universal binders) to contain the spill.[5] Avoid raising dust.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[2]

    • Clean the affected area thoroughly.

    • Report all spills to your laboratory supervisor and EHS office.

  • Regulatory Compliance:

    • All disposal procedures must comply with local, state, and federal regulations. Consult your institution's EHS office for specific guidance on the disposal of chemical waste.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。